VPC-18005
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H17N3O3S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-[4-oxo-2-[(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21) |
InChI-Schlüssel |
DTEAZCJUKPARQD-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
VPC-18005: A Targeted Approach Against ETS Transcription Factors in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostate cancer is a leading cause of cancer-related mortality in men, with aberrant gene fusions involving the E26 transformation-specific (ETS) family of transcription factors being a key driver in approximately half of all cases. These fusions, most commonly involving the ERG gene, lead to the overexpression of oncoproteins that promote tumor progression and metastasis. This document provides an in-depth technical overview of VPC-18005, a novel small molecule antagonist developed to target the ETS domain, with a primary focus on its well-documented mechanism of action against the ERG protein in prostate cancer. While the potential for this compound to inhibit other ETS family members, such as ETV1, exists due to structural similarities in the DNA-binding domain, current research has centered on its effects on ERG-driven pathology.
Introduction: The Role of ETS Transcription Factors in Prostate Cancer
Genomic rearrangements in prostate cancer frequently result in the fusion of androgen-regulated promoters, such as that of TMPRSS2, with the coding sequences of ETS family members. This leads to the androgen-dependent overexpression of ETS transcription factors, most notably ERG, and less commonly ETV1, ETV4, and ETV5. These factors act as master regulators of gene expression, controlling pathways involved in cell proliferation, differentiation, apoptosis, and invasion. The aberrant expression of ERG, in particular, is correlated with more aggressive disease and the development of metastatic castration-resistant prostate cancer (mCRPC).
The conserved ETS domain, responsible for DNA binding, presents an attractive therapeutic target. Small molecules that can disrupt the interaction between the ETS domain and its cognate DNA sequences offer a promising strategy to inhibit the oncogenic activity of these transcription factors.
This compound: A Novel ERG Antagonist
This compound is a small molecule identified through rational in silico drug design and virtual screening aimed at discovering compounds that could sterically block the DNA-binding interface of the ERG-ETS domain.[1][2] Its development represents a significant step towards targeted therapy for ERG-positive prostate cancer.
Mechanism of Action: Inhibition of ERG-DNA Interaction
The primary mechanism of action of this compound is the direct inhibition of the ERG transcription factor's ability to bind to DNA.[1][3] This is achieved through the following key steps:
-
Direct Binding to the ERG-ETS Domain: Biophysical studies have confirmed that this compound directly interacts with the ETS domain of the ERG protein.[1] It binds to a druggable pocket on the surface of the ETS domain that overlaps with the DNA-binding interface.[4]
-
Steric Hindrance: By occupying this critical pocket, this compound sterically hinders the binding of the ERG protein to its consensus DNA sequence (GGAA/T).[1][4] This prevents the recruitment of the transcriptional machinery to the promoters of ERG target genes.
-
Disruption of ERG-Mediated Transcription: The inability of ERG to bind to DNA leads to the downregulation of its target genes, which are crucial for the malignant phenotype of prostate cancer cells.[1]
It is important to note that due to the high degree of sequence conservation within the ETS domain, it is plausible that this compound could also inhibit other ETS family members.[1] Preliminary nuclear magnetic resonance (NMR) spectroscopic experiments have suggested potential interactions with ETV4 and PU.1.[1] However, a detailed mechanistic study of this compound on ETV1 has not been reported in the available literature.
Downstream Effects of ERG Inhibition by this compound
The inhibition of ERG's transcriptional activity by this compound results in several key anti-cancer effects, primarily impacting cell motility and invasion, which are hallmarks of metastatic progression.
Inhibition of Cell Migration and Invasion
In vitro studies have consistently demonstrated that this compound significantly reduces the migratory and invasive capacity of ERG-expressing prostate cancer cells.[1][3] This effect is a direct consequence of the downregulation of ERG target genes that are involved in cell adhesion, extracellular matrix remodeling, and cell motility.
Reduction of Metastasis in vivo
The anti-metastatic potential of this compound has been confirmed in preclinical in vivo models. In a zebrafish xenograft model, treatment with this compound led to a significant reduction in the dissemination of ERG-positive prostate cancer cells.[1]
Modulation of ERG Target Gene Expression
A key downstream effect of this compound is the altered expression of ERG-regulated genes. One notable example is the downregulation of SOX9, a transcription factor implicated in prostate cancer invasion.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Cell Line | ERG Status | Assay | Endpoint | This compound Concentration | Result | Reference |
| PNT1B-ERG | Positive | Luciferase Reporter Assay | IC50 | 3 µM | Inhibition of ERG-mediated transcription | [4] |
| VCaP | Positive | Luciferase Reporter Assay | IC50 | 6 µM | Inhibition of ERG-mediated transcription | [4] |
| PNT1B-ERG | Positive | Cell Migration Assay | - | 5 µM | Significant reduction in cell migration | [1] |
| VCaP | Positive | Cell Invasion Assay | - | 5 µM | Significant reduction in cell invasion | [1] |
| PNT1B-ERG | Positive | Zebrafish Xenograft | - | 1 µM - 10 µM | 20-30% decrease in cancer cell dissemination | [4] |
Table 1: In Vitro and In Vivo Activity of this compound
Experimental Protocols
Luciferase Reporter Assay for ERG Transcriptional Activity
Objective: To quantify the inhibitory effect of this compound on ERG-mediated gene transcription.
Methodology:
-
Prostate cancer cells (e.g., PNT1B-ERG, VCaP) are transiently co-transfected with a firefly luciferase reporter plasmid containing an ERG-responsive promoter element (e.g., pETS-luc) and a Renilla luciferase plasmid for normalization.
-
Following transfection, cells are treated with a dose range of this compound or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Cell lysates are harvested, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of ERG transcriptional activity, is determined from the dose-response curve.[4]
Cell Migration Assay (Real-Time Cell Analysis)
Objective: To assess the effect of this compound on the migratory capacity of prostate cancer cells.
Methodology:
-
ERG-positive prostate cancer cells (e.g., PNT1B-ERG) are seeded in the upper chamber of a specialized microelectronic sensor-containing plate (e.g., xCELLigence CIM-Plate).
-
The lower chamber contains a chemoattractant (e.g., fetal bovine serum).
-
Cells are treated with this compound (e.g., 5 µM) or vehicle control.[1]
-
As cells migrate through the microporous membrane towards the chemoattractant, they come into contact with the sensors, leading to a change in electrical impedance, which is recorded in real-time.
-
The rate of migration is determined by the slope of the impedance curve over time.
Zebrafish Xenograft Model for Metastasis
Objective: To evaluate the in vivo efficacy of this compound in inhibiting cancer cell metastasis.
Methodology:
-
ERG-positive human prostate cancer cells (e.g., PNT1B-ERG, VCaP) are fluorescently labeled.
-
The labeled cells are microinjected into the yolk sac of 48-hour-old zebrafish embryos.
-
The embryos are then exposed to different concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle control in their water.[4]
-
The dissemination of cancer cells from the yolk sac to other parts of the embryo is monitored and quantified using fluorescence microscopy over several days.
-
The number of embryos with metastatic foci is compared between the treated and control groups.
Visualizations
Caption: Signaling pathway of ERG-driven prostate cancer and this compound intervention.
Caption: Experimental workflow for the discovery and validation of this compound.
Conclusion and Future Directions
This compound represents a promising, rationally designed small molecule inhibitor that effectively targets the DNA-binding activity of the ERG oncoprotein in prostate cancer. Its mechanism of action, centered on the disruption of ERG-DNA interaction, leads to a significant reduction in cancer cell migration, invasion, and metastasis in preclinical models.
Future research should aim to:
-
Determine the specificity profile of this compound: Comprehensive studies are needed to evaluate the binding affinity and inhibitory activity of this compound against other ETS family members, including ETV1, to understand its full spectrum of activity and potential off-target effects.
-
Optimize lead compounds: Further medicinal chemistry efforts could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Evaluate combination therapies: Investigating the synergistic effects of this compound with other standard-of-care treatments for prostate cancer, such as androgen deprivation therapy or chemotherapy, could reveal more effective treatment regimens.
-
Advance to clinical trials: The compelling preclinical data provide a strong rationale for the clinical development of this compound or its analogs for the treatment of ERG-positive prostate cancer.
References
- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Molecular Target of VPC-18005: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Summary
VPC-18005 is a novel small molecule antagonist that directly targets the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1][2] Specifically, this compound interacts with the DNA-binding ETS domain of the ERG protein.[1][2][3][4] This interaction sterically hinders the binding of ERG to its cognate DNA sequences, thereby inhibiting its transcriptional activity.[1][2][4] The subsequent suppression of ERG-driven gene expression leads to a reduction in cancer cell migration and invasion.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound's activity.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (pETS-luc Reporter Activity) | PNT1B-ERG | 3 µM | [3][5] |
| VCaP | 6 µM | [3][5] | |
| Dissociation Constant (Kd) for DNA Binding Disruption | in vitro | 250 µM | |
| Effect on Cell Viability | PNT1B-ERG, VCaP, PC3 | No significant decrease up to 25 µM | [1] |
| Inhibition of Cell Dissemination (Zebrafish Xenograft) | - | 20-30% decrease at 1 µM and 10 µM | [3] |
Mechanism of Action: Signaling Pathway
This compound functions by directly interfering with the ability of the ERG transcription factor to bind to DNA. This disruption inhibits the transcription of ERG target genes, such as SOX9, which are involved in cell migration and invasion.[1][4]
Figure 1. this compound inhibits ERG-mediated transcription by blocking DNA binding.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Dual Reporter Luciferase Assay
This assay is used to quantify the inhibitory effect of this compound on ERG transcriptional activity.
Methodology:
-
Prostate cancer cell lines (e.g., PNT1B-ERG, VCaP) are transiently co-transfected with two plasmids:
-
A reporter plasmid containing a luciferase gene under the control of an ERG-responsive promoter (pETS-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a suitable incubation period, cell lysates are prepared.
-
Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.
-
The ratio of firefly luciferase to Renilla luciferase activity is calculated to determine the relative ERG transcriptional activity.
-
IC50 values are determined by plotting the percentage of luciferase activity relative to the control against the log concentration of this compound.[5]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is employed to directly visualize the disruption of the ERG-DNA interaction by this compound.
Methodology:
-
A fluorescently labeled double-stranded DNA probe containing the ERG binding site is synthesized.
-
Recombinant ERG-ETS domain protein is incubated with the labeled DNA probe in a binding buffer.
-
Increasing concentrations of this compound are added to the binding reaction.
-
The protein-DNA complexes are resolved by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is imaged to visualize the fluorescently labeled DNA. A "shift" in the mobility of the DNA probe indicates binding to the ERG protein.
-
A decrease in the intensity of the shifted band with increasing concentrations of this compound demonstrates the compound's ability to disrupt the ERG-DNA interaction.[5]
Figure 2. Workflow for Electrophoretic Mobility Shift Assay (EMSA).
In Vitro Cell Migration and Invasion Assays
These assays assess the functional consequence of ERG inhibition by this compound on cancer cell motility.
Methodology (using a real-time cell analysis system):
-
Prostate cells (e.g., PNT1B-ERG) are seeded in the upper chamber of a specialized microelectronic sensor-containing plate.
-
The lower chamber contains a chemoattractant.
-
Cells are treated with this compound or a control.
-
The system continuously monitors the electrical impedance as cells migrate through the microporous membrane separating the chambers.
-
The change in impedance is proportional to the number of migrated cells and is recorded as a "cell index."
-
A reduction in the normalized cell index in this compound-treated cells compared to controls indicates inhibition of migration.[1][4] For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
Conclusion
The body of evidence strongly supports that the direct molecular target of this compound is the ETS domain of the ERG transcription factor. By physically binding to this domain, this compound effectively antagonizes ERG's oncogenic functions, primarily by preventing its interaction with DNA and subsequent transcriptional activation of genes that promote metastasis. These findings establish this compound as a promising lead compound for the development of therapeutics targeting ERG-positive prostate cancers.
References
- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
VPC-18005: A Small Molecule Inhibitor of the ERG Transcription Factor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of prostate cancer research, the aberrant expression of the ETS-related gene (ERG) due to chromosomal translocations, most commonly the TMPRSS2-ERG gene fusion, represents a major oncogenic driver in approximately 50% of cases.[1] This fusion leads to the androgen-regulated overexpression of the ERG transcription factor, which plays a critical role in prostate cancer development and progression.[1] The transcription factor nature of ERG has historically rendered it a challenging therapeutic target.[2] However, the development of small molecule inhibitors has opened new avenues for therapeutic intervention. This technical guide focuses on VPC-18005, a novel small molecule antagonist of ERG, providing an in-depth overview of its mechanism of action, quantitative efficacy, and the detailed experimental protocols for its characterization.[1][3]
Mechanism of Action
This compound was identified through a rational, in-silico drug design approach aimed at directly targeting the DNA-binding ETS domain of the ERG protein.[1][3] Its mechanism of action is centered on the steric hindrance of the ERG-DNA interaction.[1][4]
Biophysical and molecular modeling studies have demonstrated that this compound directly binds to a pocket within the ERG-ETS domain.[3] This binding event physically obstructs the ability of ERG to engage with its cognate DNA sequences, thereby inhibiting its transcriptional activity.[1][3] A key interaction involves the perturbation of Tyr371, a critical residue for the ERG-DNA interaction.[3] Unlike some other targeted therapies, this compound does not induce the degradation of the ERG protein.[5] Instead, its efficacy lies in the direct disruption of ERG's primary function as a transcriptional regulator.[3][5]
The inhibition of ERG's transcriptional activity by this compound leads to the downstream modulation of ERG target genes. One such critical target is SOX9, a transcription factor implicated in prostate cancer invasion.[3] By preventing ERG from binding to the SOX9 promoter, this compound effectively downregulates SOX9 expression, contributing to its anti-invasive properties.[3]
Figure 1: Mechanism of Action of this compound.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Cell Line | Description | IC50 (µM) | Reference |
| PNT1B-ERG | ERG-overexpressing prostate epithelial cells | 3 | [3] |
| VCaP | ERG-positive prostate cancer cells | 6 | [3] |
| Table 1: Half-maximal inhibitory concentration (IC50) of this compound on ERG-mediated luciferase activity. |
| Assay Type | Cell Line | Treatment | Result | Reference |
| Cell Viability (MTS) | PNT1B-ERG, VCaP, PC3 | This compound (0.2–25 µM) | No significant decrease in cell viability | [3] |
| Cell Migration | PNT1B-ERG | 5 µM this compound | Significant reduction in cell migration | [3] |
| Cell Invasion | PNT1B-ERG | This compound treatment | Significant reduction in the rate of invasion | |
| Gene Expression | VCaP | This compound treatment | Dose-dependent inhibition of SOX9 expression | |
| In vivo Metastasis | PNT1B-ERG, VCaP | 1 µM and 10 µM this compound in zebrafish | 20-30% decrease in the dissemination of cancer cells at 1 or 10 μM.[6] Significant reduction in metastasis at 10 µM. | [6] |
| Table 2: Summary of in vitro and in vivo effects of this compound. |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Dual-Luciferase Reporter Assay for ERG Transcriptional Activity
This assay quantitatively measures the ability of this compound to inhibit ERG-driven gene expression.
-
Cell Lines: PNT1B-ERG and VCaP cells.
-
Reagents:
-
Dual-Luciferase® Reporter Assay System (Promega)
-
pETS-luciferase reporter vector (containing ERG binding sites upstream of the luciferase gene)
-
Renilla luciferase control vector
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
-
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with the pETS-luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.[3]
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.[3]
-
Cell Viability (MTS) Assay
This assay assesses the cytotoxicity of this compound.
-
Cell Lines: PNT1B-ERG, VCaP, and PC3 (ERG-negative control).
-
Reagents:
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.2 to 25 µM) or DMSO control for 72 hours.[3]
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[3]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express the results as a percentage of the viability of the DMSO-treated control cells.
-
Real-Time Cell Migration and Invasion Assay (xCelligence)
This assay monitors the effect of this compound on cell motility in real-time.
-
Cell Lines: PNT1B-Mock and PNT1B-ERG cells.
-
Reagents:
-
xCelligence RTCA DP instrument and CIM-Plates (ACEA Biosciences)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., fetal bovine serum)
-
This compound stock solution (in DMSO)
-
-
Protocol:
-
For Invasion Assay: Coat the top chamber of the CIM-Plate with a thin layer of Matrigel and allow it to solidify.
-
Add medium with a chemoattractant to the lower chamber of the CIM-Plate.
-
Seed cells in serum-free medium in the upper chamber.
-
Allow the cells to settle for 30 minutes at room temperature.
-
Place the CIM-Plate in the xCelligence instrument and monitor cell migration/invasion in real-time.
-
After 24 hours, add this compound (e.g., 5 µM) or DMSO to the upper chamber.[3]
-
Continue to monitor the cell index, which is a measure of the number of cells that have migrated through the membrane.
-
Analyze the data to determine the effect of this compound on the rate of migration and invasion.
-
Figure 2: Discovery and Characterization Workflow for this compound.
Zebrafish Xenograft Model for Metastasis
This in vivo model assesses the ability of this compound to inhibit cancer cell dissemination.
-
Animal Model: Wild-type zebrafish (Danio rerio) embryos.
-
Cell Lines: Fluorescently labeled PNT1B-ERG and VCaP cells.
-
Reagents:
-
This compound stock solution (in DMSO)
-
Phenylthiourea (PTU) to prevent pigment formation
-
-
Protocol:
-
Generate and raise zebrafish embryos according to standard protocols. Add PTU at 10 hours post-fertilization (hpf).
-
At 48 hpf, microinject fluorescently labeled prostate cancer cells into the yolk sac of the zebrafish embryos.
-
After injection, transfer the embryos to fresh water containing different concentrations of this compound (e.g., 1 µM and 10 µM) or DMSO.
-
Replace the treatment solution daily for 5 days.[7]
-
Monitor the embryos daily using fluorescence microscopy to observe the dissemination of cancer cells from the yolk sac to other parts of the embryo.
-
Quantify the number of embryos with metastatic foci and analyze the data statistically.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Direct Binding
NMR spectroscopy is used to confirm the direct physical interaction between this compound and the ERG-ETS domain.
-
Materials:
-
Purified, isotopically labeled (e.g., ¹⁵N) ERG-ETS domain protein
-
This compound
-
NMR buffer
-
-
Protocol:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled ERG-ETS domain.
-
Titrate increasing concentrations of this compound into the protein sample.
-
Acquire an HSQC spectrum at each titration point.
-
Monitor for chemical shift perturbations (changes in the positions of peaks in the spectrum).
-
Significant chemical shift changes in specific amino acid residues upon addition of this compound indicate direct binding to those regions of the protein.
-
Conclusion
This compound represents a promising lead compound for the development of therapies targeting ERG-positive prostate cancer. Its well-defined mechanism of action, potent in vitro and in vivo activity, and favorable non-toxic profile make it a valuable tool for both basic research and preclinical drug development.[3] The detailed experimental protocols provided in this guide are intended to facilitate further investigation into this compound and the broader field of ERG inhibition. Future medicinal chemistry efforts may further enhance its activity into the sub-micromolar or nanomolar range.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. "Characterization of prostate cancer cell progression in zebrafish xeno" by Wei Xu, Brittany A. Foster et al. [repository.lsu.edu]
- 5. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
VPC-18005: A Targeted Approach to Disrupting ERG-Driven Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of VPC-18005, a novel small molecule inhibitor of the ETS-related gene (ERG) transcription factor. The aberrant expression of ERG, driven by common gene fusions like TMPRSS2-ERG, is a key oncogenic driver in approximately 50% of prostate cancers, making it a critical therapeutic target. This compound represents a promising agent designed to directly antagonize ERG function, offering a potential new therapeutic avenue for a significant subset of prostate cancer patients.
Discovery via Rational Drug Design
The discovery of this compound was guided by a rational, structure-based in silico screening approach. The primary objective was to identify a small molecule that could physically occupy the DNA-binding pocket of the ERG protein's ETS domain, thereby preventing its interaction with DNA and subsequent transcriptional activity.
The virtual screening pipeline, as described in the foundational research, involved a multi-step process to identify promising lead candidates from a large chemical library.[1][2] This process is visualized in the workflow diagram below.
This compound emerged as a top candidate from this screening process, exhibiting a molecular docking score within the top 0.01% of all compounds evaluated.[3] Subsequent in vitro testing confirmed its activity, identifying it as the most potent inhibitor of ERG-driven luciferase reporter activity among the initial set of compounds.[3]
Mechanism of Action
This compound functions as a direct antagonist of the ERG transcription factor. Its mechanism of action is centered on the disruption of the ERG-DNA interaction, which is fundamental to the oncogenic activity of ERG in prostate cancer.
The core mechanism involves:
-
Direct Binding: this compound directly interacts with the ETS domain of the ERG protein.[3][4][5] Biophysical approaches, including Nuclear Magnetic Resonance (NMR), have confirmed this direct binding.[3][5]
-
Steric Hindrance: By binding within the DNA-binding pocket of the ETS domain, this compound sterically hinders the ability of ERG to engage with its target DNA sequences.[3][6] NMR data suggest that this compound perturbs key residues, such as Tyr371, which are critical for the ERG-DNA interaction.[3][5]
-
Inhibition of Transcription: By preventing ERG from binding to DNA, this compound effectively inhibits the transcription of ERG target genes.[3][4] One such downstream target shown to be downregulated by this compound is SOX9, a gene implicated in prostate cancer invasion.[3][5]
This mechanism is distinct from therapies that target upstream signaling pathways or protein expression. This compound directly targets the functional activity of the ERG protein itself, as illustrated in the signaling pathway diagram below.
Preclinical Efficacy and Characterization
This compound has undergone a series of in vitro and in vivo studies to characterize its biological activity and therapeutic potential. A key finding across these studies is that this compound exerts its anti-metastatic effects without inducing general cytotoxicity.[3][5]
In Vitro Studies
In vitro experiments using prostate cancer cell lines that overexpress ERG (PNT1B-ERG, VCaP) were central to validating the effects of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line(s) | Key Finding | IC50 / Concentration | Citation |
| Luciferase Reporter Assay | PNT1B-ERG | Inhibition of ERG-driven reporter activity | 3 µM | [1][4] |
| Luciferase Reporter Assay | VCaP | Inhibition of ERG-driven reporter activity | 6 µM | [1][4] |
| Cell Viability Assay | PNT1B-ERG, VCaP, PC3 | No significant decrease in cell viability | 0.2–25 µM | [3][5] |
| Migration & Invasion Assay | PNT1B-ERG | Significant inhibition of cell migration and invasion | 5 µM | [3][4] |
| Gene Expression Analysis | VCaP | Marked decrease in the expression of the ERG target gene, SOX9 | 25 µM | [1] |
The experimental workflow for a typical in vitro validation study is outlined below.
In Vivo Studies
To assess the anti-metastatic potential of this compound in a living organism, a zebrafish xenograft model was utilized.[3] This model allows for the visualization and quantification of cancer cell dissemination.
Table 2: In Vivo Activity of this compound in Zebrafish Xenograft Model
| Cell Line(s) | Treatment | Duration | Key Finding | Citation |
| PNT1B-ERG, VCaP | 1 µM this compound | 5 days | 20-30% decrease in cancer cell dissemination | [1][4] |
| PNT1B-ERG, VCaP | 10 µM this compound | 5 days | 20-30% decrease in cancer cell dissemination | [1][4] |
These in vivo results provided proof-of-principle that this compound can inhibit the metastatic potential of ERG-expressing prostate cancer cells.[3][6]
Pharmacokinetics and Toxicology
Preliminary pharmacodynamic and toxicology studies in murine models have been conducted. These initial studies suggest that this compound has favorable drug-like properties.
Table 3: Preliminary Pharmacokinetic and Toxicology Profile of this compound
| Parameter | Species | Finding | Citation |
| Solubility & Stability | - | Soluble and stable in media for at least 3 days (93% remaining) | [3] |
| Bioavailability | Murine | Orally bioavailable | [3][5] |
| Acute Toxicity | Murine | No general toxicity observed at single doses up to 500 mg/kg | [3][5] |
| Chronic Toxicity | Murine | No general toxicity after a 4-week, twice-daily (BID) trial at 150 mg/kg | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols as described in the primary literature.
Luciferase Reporter Assay
-
Cell Seeding: PNT1B-ERG or VCaP cells were seeded in 96-well plates.
-
Transfection: Cells were co-transfected with a pETS-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, cells were treated with varying concentrations of this compound or DMSO as a vehicle control.
-
Lysis and Reading: After another 24-48 hours, cells were lysed, and firefly and Renilla luciferase activities were measured using a luminometer.
-
Analysis: Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency and cell number. Data were then expressed as a percentage of the activity observed in DMSO-treated control cells to determine IC50 values.
Cell Migration and Invasion Assay (xCelligence Real-Time Cell Analysis)
-
Chamber Setup: PNT1B-Mock and PNT1B-ERG cells were seeded in the upper chamber of a double-chamber real-time cell analysis system. For invasion assays, the upper chamber was pre-coated with a layer of Matrigel.
-
Treatment: After 24 hours, cells were treated with 5 µM this compound, a positive control (YK-4-279), or DMSO.
-
Monitoring: Cell migration/invasion through the pores of the upper chamber was monitored in real-time by measuring electrical impedance.
-
Analysis: The normalized cell index, a measure of migration/invasion, was plotted over time. The rate of migration/invasion was compared between treated and control groups.[5]
Zebrafish Xenotransplantation
-
Cell Preparation: PNT1B-ERG or VCaP cells were fluorescently labeled.
-
Injection: Approximately 200-400 labeled cells were injected into the yolk sac of zebrafish larvae at 2 days post-fertilization.
-
Treatment: Following injection, larvae were transferred to water containing 1 µM or 10 µM this compound, or DMSO control. The treatment was refreshed daily.
-
Imaging and Analysis: After 5 days, the dissemination of fluorescent cancer cells from the yolk sac to the rest of the zebrafish body was visualized using fluorescence microscopy and quantified. The percentage of fish exhibiting metastasis was calculated for each treatment group.[3]
Future Directions and Clinical Status
The preclinical data strongly support this compound as a viable candidate for further development.[3][6] Its non-toxic, anti-metastatic profile suggests it could be particularly beneficial for patients with ERG-expressing metastatic prostate cancer, potentially as an alternative or adjunct to current therapies.[3][5]
As of the date of this document, a search for publicly available information on clinical trials for this compound has not yielded any results. This indicates that the compound is likely still in the preclinical development phase. Future work will presumably focus on IND-enabling studies to further characterize its safety, pharmacology, and manufacturing processes in preparation for potential human clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Characterization of VPC-18005 Binding to the ERG Transcription Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biophysical interactions between the small molecule inhibitor VPC-18005 and the ETS-related gene (ERG) transcription factor, a key oncogenic driver in a significant subset of prostate cancers. The aberrant expression of ERG, often resulting from a TMPRSS2-ERG gene fusion, is a critical therapeutic target. This compound was identified through rational drug design to directly bind the DNA-binding ETS domain of ERG, thereby inhibiting its transcriptional activity and downstream oncogenic signaling.[1][2] This document summarizes the key quantitative data, details the experimental methodologies used to characterize this interaction, and visualizes the relevant biological and experimental frameworks.
Quantitative Binding and Activity Data
The interaction between this compound and the ERG protein has been quantified using various biophysical and cell-based assays. The following tables summarize the key findings, providing a clear comparison of the compound's binding affinity, inhibitory concentrations, and in vivo efficacy.
| Parameter | Value | Method | Cell Line/System |
| Binding Affinity (Kd) | ~250 µM | Nuclear Magnetic Resonance (NMR) Spectroscopy | In vitro (isolated ERG-ETS domain) |
| IC50 (pETS-luc Reporter Activity) | 3 µM | Luciferase Reporter Assay | PNT1B-ERG Cells |
| IC50 (pETS-luc Reporter Activity) | 6 µM | Luciferase Reporter Assay | VCaP Cells |
Table 1: In Vitro Binding and Cellular Activity of this compound. This table presents the direct binding affinity of this compound to the ERG-ETS domain and its half-maximal inhibitory concentration in two different prostate cancer cell lines expressing ERG.[3][4]
| Parameter | Concentration | Effect | Model |
| Metastasis Inhibition | 1 µM - 10 µM | 20-30% decrease in cancer cell dissemination | Zebrafish Xenograft Model |
| In Vivo Toxicity | Up to 500 mg/kg (single dose) | No general toxicity observed | Murine Model |
| In Vivo Toxicity | 150 mg/kg (4-week BID) | No general toxicity observed | Murine Model |
| Cell Viability | Up to 25 µM | No decrease in viability | PNT1B-ERG, VCaP, and PC3 cells |
Table 2: In Vivo Efficacy and Toxicity Profile of this compound. This table summarizes the anti-metastatic effects of this compound in a zebrafish model and its favorable toxicity profile in murine models and prostate cancer cell lines.[1][3][4]
Experimental Protocols
The direct binding of this compound to the ERG-ETS domain was confirmed using sophisticated biophysical techniques. The following sections detail the methodologies employed in these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was the primary method used to provide atomic-level evidence of the direct interaction between this compound and the ERG-ETS domain.[1] Two main NMR experiments were conducted:
-
¹⁵N-HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy: This protein-observed experiment monitors changes in the chemical environment of the protein's backbone amide groups upon ligand binding.
-
Protein Preparation: Recombinant ¹⁵N-labeled ERG-ETS domain is expressed and purified.
-
Titration: A stock solution of this compound is incrementally added to the ¹⁵N-ERG-ETS protein sample.
-
Data Acquisition: A series of ¹⁵N-HSQC spectra are recorded at each titration point.
-
Analysis: Perturbations in the positions and intensities of the cross-peaks in the spectra indicate direct binding of the small molecule to the protein. Specifically, shifts in the signals for residues within the binding pocket, such as Tyr371, provide insight into the binding site and mechanism of action.[1]
-
-
¹H-NMR Monitored Titration: This ligand-observed experiment monitors the signals of the small molecule as it interacts with the protein.
-
Sample Preparation: A solution of this compound with a known concentration is prepared.
-
Titration: Increasing concentrations of the unlabeled ERG-ETS domain are added to the this compound sample.
-
Data Acquisition: One-dimensional ¹H-NMR spectra are acquired at each titration point.
-
Analysis: Broadening and shifting of the sharp proton signals from this compound upon the addition of the ERG-ETS domain confirm the binding interaction.[5]
-
Luciferase Reporter Assay
This cell-based assay was used to quantify the ability of this compound to inhibit the transcriptional activity of ERG.
-
Cell Lines: PNT1B-ERG and VCaP cells, which endogenously express the TMPRSS2-ERG fusion, were used.[1]
-
Reporter Construct: A pETS-luc reporter plasmid, containing multiple ETS-binding sites upstream of a luciferase gene, is transfected into the cells.
-
Compound Treatment: Cells are treated with a dose range of this compound.
-
Luminescence Measurement: After a set incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. A Renilla luciferase vector is often co-transfected as an internal control for normalization.
-
Data Analysis: The relative luciferase activity is plotted against the compound concentration to determine the IC50 value.[1][4]
In Vitro Migration and Invasion Assays
To assess the functional effect of ERG inhibition by this compound on cell motility, real-time cell analysis was performed.[1]
-
System: A double-chamber real-time cell analysis system (e.g., xCELLigence) is used. The upper chamber contains a microporous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: ERG-expressing cells (PNT1B-ERG) and control cells (PNT1B-MOCK) are seeded in the upper chamber.
-
Treatment: Cells are treated with this compound or a vehicle control (DMSO).
-
Real-Time Monitoring: The system measures changes in electrical impedance as cells migrate or invade through the membrane into the lower chamber, providing a real-time "cell index" of motility.
-
Analysis: The normalized cell index is plotted over time to compare the migratory and invasive capacity of treated versus untreated cells.[5]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving ERG and the experimental workflow for the discovery and characterization of this compound.
Caption: ERG signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the discovery and characterization of this compound.
References
- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
structural basis of VPC-18005 interaction with ETS domain
An in-depth analysis of the structural basis of the VPC-18005 and ETS domain interaction reveals a targeted approach to inhibiting aberrant gene transcription in prostate cancer. This technical guide synthesizes the available data on the binding affinity, mechanism of action, and experimental validation of this compound, a novel small molecule inhibitor of the ERG transcription factor.
Introduction
In approximately 50% of prostate cancer cases, chromosomal rearrangements lead to the fusion of the androgen-regulated TMPRSS2 gene with the E26 transformation-specific (ETS) transcription factor ERG.[1][2] This results in the overexpression of the ERG protein, a key driver of disease progression.[1] The ETS domain of ERG is responsible for binding to DNA and regulating the transcription of target genes that promote an aggressive phenotype, including cell migration and invasion.[3][4] this compound was identified through a rational, in-silico drug discovery process to directly target and inhibit the function of the ERG-ETS domain.[1][5]
Mechanism of Action
This compound is designed to function as a competitive inhibitor by binding to the DNA-binding interface of the ERG-ETS domain.[1][3][5] By occupying this site, this compound sterically hinders the interaction between ERG and its cognate DNA sequences, thereby disrupting its transcriptional activity.[1][2][6] This inhibition has been shown to suppress the expression of ERG-regulated genes, such as SOX9, which is involved in prostate cancer invasion.[1]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound.
Table 1: Binding Affinity and Molecular Properties
| Parameter | Value | Source |
| Binding Affinity (Kd) | ~3 mM | [6] |
| Molecular Weight | 318 g/mol (at pH 7) | [1][3][6] |
Table 2: In Vitro Efficacy
| Assay | Cell Line | IC50 Value | Source |
| pETS-luc Reporter Activity | PNT1B-ERG | 3 µM | [7] |
| pETS-luc Reporter Activity | VCaP | 6 µM | [7] |
Structural Basis of Interaction
The interaction between this compound and the ERG-ETS domain has been characterized through in-silico modeling and validated by biophysical methods.[1][4] The R-isomer of this compound is predicted to have the most favorable binding energy.[1][3][6] The binding is characterized by a combination of hydrogen bonds and non-polar packing interactions with key residues within the DNA-binding pocket of the ETS domain.[1][3][6] NMR spectroscopy data confirmed that this compound perturbs Tyr371, a critical residue for the ERG-DNA interaction, providing a mechanistic basis for its inhibitory activity.[1][3]
Signaling Pathway and Experimental Workflow
The development and validation of this compound involved a multi-step process from computational screening to in vivo testing. The signaling pathway it targets is a critical driver in ERG-positive prostate cancer.
Caption: ERG signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and validation of this compound.
Key Experimental Protocols
A summary of the methodologies used to characterize the this compound interaction with the ERG-ETS domain is provided below.
1. In Silico Modeling and Virtual Screening
-
Objective: To identify potential small molecule inhibitors of the ERG-ETS domain.
-
Method: A rational drug discovery approach was used, involving virtual screening of a large compound library against the crystal structure of the ERG-ETS domain.[1][3] Docking scores were used to rank potential binders, with this compound ranking in the top 0.01%.[3]
2. NMR Spectroscopy
-
Objective: To confirm the direct binding of this compound to the ERG-ETS domain.
-
Method: 15N-HSQC NMR spectra were acquired for the 15N-labeled ERG-ETS domain in the presence and absence of this compound.[1][3] Chemical shift perturbations of specific amide resonances upon addition of the compound indicate direct interaction. Reverse titration, where the 1H-NMR spectrum of the compound is monitored, was also performed.[5][6]
3. Dual Reporter Luciferase Assay
-
Objective: To quantify the inhibitory effect of this compound on ERG-mediated transcription.
-
Method: Prostate cancer cells (PNT1B-ERG and VCaP) were co-transfected with a firefly luciferase reporter plasmid containing ETS-response elements (pETS-luc) and a Renilla luciferase control plasmid.[3][7] Cells were treated with varying concentrations of this compound, and the relative luciferase activity was measured to determine IC50 values.[7]
4. Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To demonstrate that this compound disrupts the binding of the ERG-ETS domain to DNA.
-
Method: A fluorescently-labeled double-stranded DNA probe containing an ETS-response element was incubated with the recombinant ERG-ETS domain protein in the presence of increasing concentrations of this compound.[6] The protein-DNA complexes were resolved by native polyacrylamide gel electrophoresis and visualized. A decrease in the shifted band indicates inhibition of DNA binding.[6]
5. Cell Migration and Invasion Assays
-
Objective: To assess the functional effect of this compound on the metastatic potential of ERG-expressing cells.
-
Method: Real-time cell analysis systems (e.g., xCelligence) were used to monitor the migration of ERG-expressing cells (PNT1B-ERG) through a microporous membrane in the presence or absence of this compound.[3] Invasion assays were conducted similarly, with the membrane coated with a basement membrane extract.[3]
6. Zebrafish Xenograft Model
-
Objective: To evaluate the in vivo efficacy of this compound in inhibiting metastasis.
-
Method: ERG-expressing human prostate cancer cells were fluorescently labeled and injected into the yolk sac of zebrafish embryos.[1][2] The embryos were then treated with this compound, and the dissemination of cancer cells was monitored over several days to assess the anti-metastatic effect.[1]
Conclusion
This compound represents a promising lead compound that directly targets the DNA-binding ETS domain of the oncoprotein ERG. Biophysical and cell-based assays have elucidated its mechanism of action, demonstrating its ability to disrupt ERG-DNA interactions and inhibit the downstream transcriptional program that drives the metastatic phenotype in a significant subset of prostate cancers. The detailed structural and functional characterization of the this compound-ETS domain interaction provides a solid foundation for the further development of this and related compounds as potential therapeutics.[1][2]
References
- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
VPC-18005: A Novel Inhibitor of ERG-Mediated Cancer Cell Metastasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the small molecule VPC-18005 and its role in inhibiting cancer cell metastasis, with a primary focus on prostate cancer. It details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological processes. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and translational medicine.
Introduction
Metastasis is the primary cause of mortality in cancer patients. A key driver of metastasis in a significant subset of prostate cancers is the aberrant expression of the ETS-related gene (ERG) due to chromosomal translocations, most commonly the TMPRSS2-ERG gene fusion.[1][2] The ERG transcription factor, when overexpressed, regulates a cascade of genes that promote cell migration, invasion, and ultimately, metastasis.[1][3] this compound is a novel small molecule antagonist designed to directly target the ERG protein, offering a promising therapeutic strategy to combat metastatic prostate cancer.[1][2][4]
Mechanism of Action
This compound functions as a direct inhibitor of the ERG transcription factor.[1][4] Its mechanism involves binding to the conserved ETS domain of the ERG protein.[1][2][4] This binding sterically hinders the interaction between ERG and its target DNA sequences, thereby preventing the transcription of ERG-regulated genes.[1][2][4] A key downstream target of ERG that is inhibited by this compound is SOX9, a transcription factor known to play a crucial role in prostate cancer invasion.[3][4] By disrupting the ERG-DNA interaction, this compound effectively suppresses the transcriptional program that drives the metastatic phenotype in ERG-expressing cancer cells.[1][4]
Caption: this compound binds to the ERG protein, inhibiting its interaction with DNA.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Metric | Value | Reference |
| Luciferase Reporter Assay | PNT1B-ERG | IC50 | 3 µM | [5] |
| Luciferase Reporter Assay | VCaP | IC50 | 6 µM | [5] |
| Biophysical Binding Assay | ERG-ETS domain | Kd | 250 µM | |
| Cell Migration Assay | PNT1B-ERG | Inhibition | Significant at 5 µM | [4][5] |
| Cell Invasion Assay | PNT1B-ERG | Inhibition | Significant at 5 µM | [1][4] |
Table 2: In Vivo Efficacy of this compound in Zebrafish Xenograft Model
| Cell Line | Treatment Concentration | Outcome | p-value | Reference |
| PNT1B-ERG | 1 µM this compound | Reduced Metastasis | p = 0.03 | [1][4] |
| PNT1B-ERG | 10 µM this compound | Reduced Metastasis | p = 0.002 | [1][4] |
| VCaP | 1 µM this compound | Reduced Metastasis | p = 0.03 | [1][4] |
| VCaP | 10 µM this compound | Reduced Metastasis | p < 0.001 | [1][4] |
Note: The zebrafish xenograft model showed a 20-30% decrease in the dissemination of cancer cells upon treatment with 1 or 10 µM of this compound.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Cell Lines and Culture
-
PNT1B-ERG and PNT1B-Mock: Immortalized normal prostate epithelial cells stably overexpressing ERG or an empty vector (Mock), respectively.[1]
-
VCaP: A human prostate cancer cell line that endogenously expresses the TMPRSS2-ERG gene fusion.[4]
-
PC3: An ERG-negative prostate cancer cell line used as a negative control.[4]
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Migration and Invasion Assays
The xCelligence Real-Time Cell Analysis system was utilized to monitor cell migration and invasion.[1][4]
-
Migration Assay: Cells were seeded in the upper chamber of a CIM-Plate 16. The lower chamber contained media acting as a chemoattractant. Cells migrating through the microporous membrane were detected by electrodes, and the cell index was monitored in real-time.[1]
-
Invasion Assay: The protocol is similar to the migration assay, but the upper chamber was pre-coated with a layer of Matrigel to simulate the extracellular matrix.
Caption: Workflow for the xCelligence real-time cell migration and invasion assay.
Zebrafish Xenograft Model of Metastasis
This in vivo model was used to assess the anti-metastatic potential of this compound.[1][3][4]
-
Cell Preparation: PNT1B-ERG or VCaP cells were fluorescently labeled for visualization.
-
Microinjection: Approximately 200-400 cells were microinjected into the yolk sac of 2-day-old zebrafish embryos.
-
Treatment: Embryos were transferred to water containing DMSO (control), 1 µM, or 10 µM this compound. The treatment was refreshed daily for 5 days.
-
Imaging and Analysis: After 5 days, the dissemination of fluorescently labeled cancer cells from the yolk sac to the rest of the zebrafish body was quantified using fluorescence microscopy. The presence of metastatic foci was recorded.
Caption: Experimental workflow for the zebrafish xenograft metastasis model.
Biophysical and Molecular Assays
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the direct binding of this compound to the ERG-ETS domain.[4]
-
Electrophoretic Mobility Shift Assay (EMSA): Demonstrated that this compound disrupts the binding of the ERG-ETS domain to its target DNA.[4]
-
Quantitative Real-Time PCR (qRT-PCR): Measured the mRNA levels of ERG and its target gene, SOX9, in VCaP cells treated with this compound.[4]
Conclusion and Future Directions
This compound represents a promising proof-of-concept for a new class of anti-cancer therapeutics that target the transcriptional activity of ERG.[1][2][4] By directly inhibiting the ERG-DNA interaction, this compound effectively reduces cancer cell migration and invasion in vitro and suppresses metastasis in an in vivo model without significant cytotoxicity.[1][3][4] These findings highlight the potential of this compound and its derivatives as therapeutic agents for patients with ERG-expressing metastatic castration-resistant prostate cancer.[1][2][4] Further preclinical development, including studies in mammalian models and optimization of pharmacokinetic properties, is warranted to advance this promising compound towards clinical application.
References
- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Small Molecule VPC-18005: A Targeted Approach to Disrupting ERG-Driven Prostate Cancer
For Immediate Release
VANCOUVER, BC – In the landscape of oncology research, particularly in the fight against prostate cancer, the small molecule inhibitor VPC-18005 has emerged as a promising therapeutic candidate. Developed through a structure-based drug design, this compound selectively targets the oncogenic transcription factor ERG (ETS-related gene), which is aberrantly overexpressed in approximately 50% of prostate cancers due to chromosomal translocations. This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical efficacy of this compound for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Direct Inhibition of ERG
This compound functions as a direct antagonist of the ERG protein. It was designed to bind to the highly conserved ETS domain of ERG, a region crucial for its interaction with DNA.[1][2][3] By occupying this binding pocket, this compound sterically hinders the ability of ERG to bind to the DNA of its target genes, thereby inhibiting its transcriptional activity.[1][2][3] This targeted approach is critical as it avoids the widespread, non-specific effects of broader-acting chemotherapies.
One of the key downstream targets of ERG in prostate cancer is the transcription factor SOX9.[1][2] ERG has been shown to regulate SOX9 expression, which in turn plays a significant role in prostate cancer invasion and the maintenance of stem/progenitor cell populations.[1] Preclinical studies have demonstrated that this compound treatment markedly decreases the expression of SOX9 in ERG-positive prostate cancer cells, highlighting a key aspect of its anti-cancer activity.[1][2]
Preclinical Efficacy: A Focus on Anti-Metastatic Properties
A significant body of preclinical research underscores the potential of this compound, with a notable emphasis on its ability to inhibit cancer cell migration and invasion—hallmarks of metastatic disease. Unlike many cytotoxic agents, this compound has been shown to exert its effects without significantly impacting cell viability, suggesting a favorable safety profile with potentially fewer side effects.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Assay | Cell Line | Metric | Value | Reference |
| Luciferase Reporter Assay | PNT1B-ERG | IC50 | 3 µM | [4] |
| Luciferase Reporter Assay | VCaP | IC50 | 6 µM | [4] |
Table 1: In Vitro Inhibition of ERG Transcriptional Activity by this compound
| Assay | Cell Line | Treatment | Outcome | Reference |
| Cell Migration Assay | PNT1B-ERG | 5 µM this compound | Significant reduction in migration | [2] |
| Spheroid Invasion Assay | PNT1B-ERG | This compound | Significant reduction in invasion | [2] |
Table 2: In Vitro Anti-Migratory and Anti-Invasive Effects of this compound
| Model | Cell Line | Treatment | Outcome | Reference |
| Zebrafish Xenograft | PNT1B-ERG | 1 µM this compound | 20-30% decrease in cell dissemination | [4] |
| Zebrafish Xenograft | PNT1B-ERG | 10 µM this compound | 20-30% decrease in cell dissemination | [4] |
| Zebrafish Xenograft | VCaP | 1 µM this compound | Significant reduction in metastasis | [2] |
| Zebrafish Xenograft | VCaP | 10 µM this compound | Significant reduction in metastasis | [2] |
Table 3: In Vivo Anti-Metastatic Efficacy of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Luciferase Reporter Assay for ERG Activity
Objective: To quantify the inhibitory effect of this compound on ERG-mediated gene transcription.
Protocol:
-
Cell Seeding: Seed PNT1B-ERG or VCaP cells in 24-well plates. PNT1B-ERG cells are a prostate epithelial cell line engineered to overexpress ERG, while VCaP cells endogenously harbor the TMPRSS2-ERG gene fusion.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing an ETS-responsive element (e.g., pETS-luc) and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Lysis and Reading: After a further 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the half-maximal inhibitory concentration (IC50) by plotting the normalized luciferase activity against the logarithm of the this compound concentration.
Cell Migration and Invasion Assays
Objective: To assess the impact of this compound on the migratory and invasive potential of prostate cancer cells in vitro.
Protocol for Migration Assay (using a real-time cell analysis system):
-
Chamber Setup: Use a dual-chamber real-time cell analysis system. Seed PNT1B-ERG or VCaP cells in the upper chamber.
-
Treatment: After 24 hours, add this compound (e.g., at a concentration of 5 µM) or vehicle control to the upper chamber.
-
Monitoring: Continuously monitor cell migration to the lower chamber in real-time. The system measures changes in electrical impedance as cells migrate through a microporous membrane.
-
Analysis: Analyze the rate of cell migration over time.
Protocol for Invasion Assay (Spheroid Invasion):
-
Spheroid Formation: Generate spheroids of PNT1B-ERG cells.
-
Matrix Embedding and Treatment: Embed the spheroids in an extracellular matrix (e.g., Matrigel) and treat with this compound or vehicle control.
-
Imaging: Monitor the invasion of cells from the spheroid into the surrounding matrix over several days using microscopy.
-
Analysis: Quantify the area of invasion at different time points to determine the rate of invasion.
Zebrafish Xenograft Model for Metastasis
Objective: To evaluate the in vivo anti-metastatic effect of this compound.
Protocol:
-
Cell Preparation: Label PNT1B-ERG or VCaP cells with a fluorescent dye.
-
Microinjection: Microinject the fluorescently labeled cancer cells into the yolk sac of zebrafish embryos at 2 days post-fertilization.
-
Treatment: Expose the zebrafish larvae to this compound (e.g., at 1 µM and 10 µM) or vehicle control in their water.
-
Imaging: Monitor the dissemination of the fluorescent cancer cells throughout the zebrafish body over several days using fluorescence microscopy.
-
Analysis: Quantify the number and location of metastatic foci to assess the effect of this compound on cancer cell dissemination.
Visualizing the Molecular and Experimental Landscape
To further elucidate the role of this compound, the following diagrams visualize its mechanism of action and the experimental workflows.
Caption: Mechanism of action of this compound in inhibiting the ERG signaling pathway.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Future Directions and Clinical Perspective
The preclinical data for this compound are compelling, demonstrating a clear mechanism of action and significant anti-metastatic potential in relevant models of ERG-positive prostate cancer. As of the latest available information, this compound has not yet entered human clinical trials. The promising preclinical results, however, strongly support its continued development as a novel therapeutic agent. Future studies will likely focus on optimizing its pharmacological properties and evaluating its safety and efficacy in more advanced preclinical models before progressing to clinical investigation. The development of targeted therapies like this compound represents a critical step towards personalized medicine for prostate cancer patients with specific molecular drivers of their disease.
References
- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
VPC-18005: A Chemical Probe for Interrogating ERG Signaling Pathways in Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The aberrant expression of the ETS-related gene (ERG), most commonly through the TMPRSS2-ERG gene fusion, is a hallmark of approximately 50% of prostate cancers.[1][2] This fusion leads to the overexpression of the ERG transcription factor, a key driver of prostate tumorigenesis and progression.[3] ERG overexpression is associated with a number of cellular changes that promote cancer, including increased cell migration, invasion, and epithelial-to-mesenchymal transition (EMT).[4][5] Given its central role in a significant subset of prostate cancers, ERG represents a critical therapeutic target. However, as a transcription factor, ERG has been a challenging target for small molecule inhibition.[6]
This technical guide focuses on VPC-18005, a novel small molecule antagonist of ERG that serves as a valuable chemical probe for studying ERG signaling pathways.[7] Developed through a rational, structure-based drug design approach, this compound directly targets the DNA-binding ETS domain of ERG, thereby inhibiting its transcriptional activity.[7][8] This guide will provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the ERG transcription factor.[9] Its mechanism of action involves binding to the highly conserved ETS domain of ERG, which is responsible for recognizing and binding to specific DNA sequences in the promoter and enhancer regions of target genes.[7][8] By occupying this DNA-binding pocket, this compound sterically hinders the interaction between ERG and its cognate DNA motifs.[8] This disruption of ERG-DNA binding is the primary mechanism through which this compound inhibits ERG-mediated gene transcription.[9] Consequently, the downstream signaling pathways regulated by ERG, which are crucial for the invasive and migratory phenotype of ERG-positive prostate cancer cells, are suppressed.[4][5] Notably, this inhibition of ERG activity occurs without inducing significant cytotoxicity, making this compound a specific tool for studying ERG function.[4][5]
Quantitative Data for this compound
The following table summarizes the key quantitative metrics for the activity of this compound against ERG. These values were determined in various in vitro assays and demonstrate the potency and binding affinity of the compound.
| Parameter | Cell Line/System | Value | Reference(s) |
| IC50 (pETS-luc Reporter Activity) | PNT1B-ERG | 3 µM | [9] |
| IC50 (pETS-luc Reporter Activity) | VCaP | 6 µM | [9] |
| Kd (Binding to ERG-ETS domain) | In vitro | 250 µM |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Luciferase Reporter Assay for ERG Transcriptional Activity
This assay quantifies the ability of this compound to inhibit ERG-mediated transcription of a reporter gene.
Materials:
-
PNT1B-ERG or VCaP cells
-
pETS-luc reporter plasmid (containing ETS-binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed PNT1B-ERG or VCaP cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Co-transfect the cells with the pETS-luc reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of ERG transcriptional activity relative to the DMSO control and determine the IC50 value.
MTS Assay for Cell Viability
This colorimetric assay is used to assess the effect of this compound on cell viability and to confirm that the observed inhibition of ERG activity is not due to cytotoxicity.
Materials:
-
PNT1B-ERG, VCaP, or other relevant prostate cancer cell lines
-
96-well clear plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express the results as a percentage of the viability of the DMSO-treated control cells.
Wound Healing (Scratch) Assay for Cell Migration
This assay evaluates the effect of this compound on the migratory capacity of ERG-expressing cells.
Materials:
-
PNT1B-ERG or VCaP cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Gently wash the cells with PBS to remove any detached cells.
-
Replace the medium with fresh low-serum medium containing either this compound at the desired concentration or DMSO.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the scratch at multiple points for each image and calculate the rate of wound closure.
Matrigel Invasion Assay
This assay assesses the ability of this compound to inhibit the invasion of ERG-positive prostate cancer cells through a basement membrane matrix.
Materials:
-
PNT1B-ERG or VCaP cells
-
Transwell inserts with 8 µm pore size
-
Matrigel Basement Membrane Matrix
-
24-well plates
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Protocol:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the top of the transwell inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
Resuspend the cells in serum-free medium and seed them into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound or DMSO to both the upper and lower chambers.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields for each insert.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the discovery and characterization of an ERG inhibitor like this compound.
Conclusion
This compound is a potent and specific chemical probe for the study of ERG signaling pathways in prostate cancer. Its direct mechanism of action, which involves the inhibition of ERG-DNA binding, allows for the targeted interrogation of ERG function in a variety of cellular contexts. The experimental protocols detailed in this guide provide a robust framework for researchers to utilize this compound to further unravel the complexities of ERG-driven tumorigenesis and to evaluate the therapeutic potential of targeting this critical oncogenic driver. As a non-toxic inhibitor of ERG-mediated cell migration and invasion, this compound and its derivatives hold promise for the development of novel therapeutic strategies for men with ERG-positive prostate cancer.[4][5][8]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Expression of ERG protein in prostate cancer: variability and biological correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: VPC-18005, a Potent Inhibitor of ERG-Mediated Transcription in Prostate Cancer
For Research Use Only. Not for use in diagnostic procedures.
Introduction
VPC-18005 is a novel small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer due to chromosomal translocations (e.g., TMPRSS2-ERG fusion).[1][2][3] Aberrant ERG expression is a key driver of prostate cancer development and progression, making it a critical therapeutic target.[1][2] this compound directly targets the DNA-binding ETS domain of ERG, thereby inhibiting its transcriptional activity and mitigating its oncogenic effects.[1][4][5] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on ERG signaling, cell migration, and invasion.
Mechanism of Action
This compound functions by directly binding to the ERG-ETS domain, the conserved region responsible for recognizing and binding to specific DNA sequences.[1][4][5] This interaction sterically hinders the binding of ERG to the DNA, preventing the transcription of ERG target genes.[1][2] One such downstream target is the transcription factor SOX9, which is implicated in prostate cancer invasion and is downregulated upon treatment with this compound.[1][5] By inhibiting ERG's transcriptional program, this compound effectively reduces the migratory and invasive potential of ERG-expressing prostate cancer cells without exhibiting cytotoxicity at active concentrations.[1][6]
References
- 1. Culture methods for VCaP prostate cancer cells [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. reprocell.com [reprocell.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for VPC-18005 in VCaP Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays using the small molecule ERG antagonist, VPC-18005, with the VCaP human prostate cancer cell line. VCaP cells endogenously overexpress the ERG protein due to a TMPRSS2-ERG gene fusion, making them a relevant model for studying ERG-positive prostate cancer.
Introduction to this compound
This compound is a novel small molecule antagonist of the ETS-related gene (ERG).[1][2] Genomic translocations involving ERG are found in approximately half of all prostate cancer cases, leading to the aberrant expression of ERG protein, which contributes to disease progression.[2] this compound functions by directly interacting with the ERG-ETS domain, which sterically blocks its binding to DNA and thereby disrupts its transcriptional activity.[2][3][4][5] In vitro studies have demonstrated that this compound can inhibit ERG-induced transcription, reduce the migration and invasion of ERG-expressing prostate cancer cells, and decrease the expression of ERG-regulated genes like SOX9.[1][3][4] Notably, this compound achieves this without significant cytotoxicity at effective concentrations.[3][4]
VCaP Cell Culture
VCaP cells are known to be delicate and have a slow doubling time, which can range from approximately 51 to 220 hours.[6][7] They are an adherent cell line derived from a vertebral metastatic lesion of human prostate cancer.[6][8]
Recommended Culture Conditions:
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: VCaP cells should be handled gently. Use slow centrifugation speeds and avoid aggressive pipetting. It may be beneficial to leave them in small clumps rather than creating a single-cell suspension.[6] It can take 2-3 weeks for a T-75 flask to reach confluency.[6] For some applications, flasks can be pre-coated with Matrigel to improve attachment.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro assays with this compound in VCaP cells.
| Assay | Cell Line | Parameter | Value | Reference |
| Luciferase Reporter Assay (pETS-luc) | VCaP | IC50 | 6 µM | [3][4][5][9] |
| Cell Viability (MTS Assay) | VCaP | Effect | No significant decrease in viability at concentrations up to 25 µM | [4] |
Experimental Protocols
ERG Transcriptional Activity - Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on ERG-mediated transcriptional activity in VCaP cells using a luciferase reporter construct containing ETS-responsive elements (pETS-luc).
Materials:
-
VCaP cells
-
Complete culture medium
-
pETS-luc reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed VCaP cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium. Allow cells to adhere for 24 hours.
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM containing the pETS-luc reporter plasmid and the Renilla luciferase control plasmid. .
-
Add the transfection reagent to the plasmid mix, incubate according to the manufacturer's instructions, and then add the complex to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.1 µM to 100 µM.[3] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the transfection medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of luciferase activity against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cell Viability - MTS Assay
This protocol measures the effect of this compound on the metabolic activity of VCaP cells as an indicator of cell viability.
Materials:
-
VCaP cells
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed VCaP cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[10] Allow cells to adhere for 24 hours.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium (e.g., 0.2–25 µM).[4] Include a vehicle control (DMSO).
-
Add 100 µL of the compound-containing medium to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[3]
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate spectrophotometer.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis of ERG Protein Levels
This protocol describes how to assess the levels of ERG protein in VCaP cells following treatment with this compound.
Materials:
-
VCaP cells
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Cycloheximide (B1669411) (optional, to assess protein stability)[3][4][5]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERG, anti-Vinculin or anti-GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed VCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO for the desired time (e.g., 4 hours).[3][4][5]
-
(Optional) To assess effects on protein stability, pre-treat with a protein synthesis inhibitor like cycloheximide (e.g., 1 hour) before adding this compound.[3][4][5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-ERG antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., Vinculin or GAPDH) to ensure equal protein loading.[3][4][5]
Cell Migration and Invasion Assay
This protocol uses a real-time cell analysis system to measure the effect of this compound on VCaP cell migration and invasion.
Materials:
-
VCaP cells
-
Serum-free medium
-
Complete culture medium (as chemoattractant)
-
This compound
-
DMSO (vehicle control)
-
Real-time cell analysis system (e.g., xCELLigence) with CIM-Plates
-
Matrigel (for invasion assay)
Protocol:
-
Plate Preparation:
-
For the invasion assay, coat the upper chamber of the CIM-plate with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Add complete culture medium to the lower chamber as a chemoattractant.
-
-
Cell Seeding:
-
Resuspend VCaP cells in serum-free medium.
-
Seed the cells in the upper chamber of the CIM-plate.
-
-
Compound Treatment: Add this compound (e.g., 5 µM) or DMSO to the upper chamber.[5][9]
-
Real-Time Monitoring: Place the plate in the real-time cell analysis system and monitor cell migration/invasion for an extended period (e.g., up to 72 hours). The system measures changes in electrical impedance as cells move from the upper to the lower chamber.
-
Data Analysis: The cell index, which is proportional to the number of migrated/invaded cells, is plotted over time. Compare the migration/invasion rates between this compound-treated and vehicle-treated cells.
Apoptosis Assay - Annexin V and Propidium Iodide (PI) Staining
This protocol is a general method to assess whether a compound induces apoptosis or necrosis. While this compound is reported to be non-cytotoxic, this assay can be used to confirm this or to test other compounds.
Materials:
-
VCaP cells
-
Complete culture medium
-
This compound or other test compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed VCaP cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of the test compound or vehicle control for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Centrifuge the cell suspension and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
References
- 1. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellosaurus cell line VCaP (CVCL_2235) [cellosaurus.org]
- 8. Culture methods for VCaP prostate cancer cells [protocols.io]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTT cell viability assays [bio-protocol.org]
- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols: VPC-18005 for PNT1B-ERG Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and concentration guidelines for the use of VPC-18005, a small molecule antagonist of the ETS-related gene (ERG) transcription factor, specifically for experiments involving the PNT1B-ERG prostate cancer cell line.
Overview and Mechanism of Action
This compound is a novel compound designed to inhibit the transcriptional activity of ERG, a key driver in a significant subset of prostate cancers.[1][2] The TMPRSS2-ERG gene fusion is the most common genomic alteration in prostate cancer, leading to the overexpression of the ERG protein.[3] this compound functions by directly binding to the DNA-binding ETS domain of the ERG protein.[1][2][4] This interaction sterically hinders the binding of ERG to its target DNA sequences, thereby inhibiting the transcription of ERG-regulated genes, such as SOX9, which are involved in cell migration and invasion.[1][5] Notably, this compound has been shown to reduce the metastatic potential of ERG-expressing prostate cancer cells both in vitro and in vivo without exhibiting significant cytotoxicity at effective concentrations.[1][2]
Signaling Pathway of ERG and Inhibition by this compound
Caption: this compound inhibits ERG-mediated transcription.
Quantitative Data Summary
The optimal concentration of this compound for PNT1B-ERG cells varies depending on the experimental endpoint. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Efficacy of this compound on PNT1B-ERG Cells
| Assay Type | Cell Line | Concentration Range | IC₅₀ | Key Finding | Reference |
| ERG-mediated Luciferase Reporter Assay | PNT1B-ERG | 0.1 - 100 µM | 3 µM | Dose-dependent inhibition of ERG transcriptional activity. | [1][5][6] |
| Cell Viability (MTS Assay) | PNT1B-ERG | 0.2 - 25 µM | Not cytotoxic | No significant decrease in cell viability observed. | [1] |
| Cell Migration (xCelligence) | PNT1B-ERG | 5 µM | N/A | Significant reduction in cell migration. | [1][5][7] |
| Cell Invasion (Spheroid Assay) | PNT1B-ERG | 5 µM | N/A | Significant reduction in spheroid invasion into matrix. | [7] |
Table 2: In Vivo Efficacy of this compound (Zebrafish Xenograft Model)
| Model System | Cell Line | Treatment Concentration | Duration | Key Finding | Reference |
| Zebrafish Xenograft | PNT1B-ERG | 1 µM | 5 days | 20-30% decrease in cancer cell dissemination. | [5][6][7] |
| Zebrafish Xenograft | PNT1B-ERG | 10 µM | 5 days | Significant reduction in metastasis. | [5][6][7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on PNT1B-ERG cells.
Cell Culture
-
Cell Line: PNT1B-ERG (A derivative of the immortalized normal human prostate epithelial cell line PNT1B, engineered to overexpress the ERG protein).
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin) to maintain ERG expression.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells at 80-90% confluency using standard trypsinization procedures.
ERG Transcriptional Activity (Luciferase Reporter Assay)
This assay quantitatively measures the ability of this compound to inhibit ERG-driven gene expression.
Workflow Diagram:
Caption: Luciferase reporter assay workflow.
Protocol:
-
Cell Seeding: Seed PNT1B-ERG cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Transfection: Co-transfect the cells with a luciferase reporter plasmid containing ETS response elements (pETS-luc) and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 100 µM to 0.1 µM) or a vehicle control (e.g., 0.1% DMSO). Include a "cells only" control.
-
Incubation: Incubate the plate for an additional 48 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the activity in the vehicle-treated control wells. Calculate the IC₅₀ value by fitting the dose-response data to a non-linear regression curve.[1][5]
Cell Viability (MTS Assay)
This assay is crucial to determine if the observed effects of this compound are due to specific inhibition of ERG activity rather than general cytotoxicity.
Protocol:
-
Cell Seeding: Seed PNT1B-ERG cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the same concentrations of this compound as used in the activity assays (e.g., 0.2 - 25 µM) and a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
Cell Migration Assay (Real-Time Cell Analysis)
This assay assesses the effect of this compound on the migratory capacity of PNT1B-ERG cells.
Workflow Diagram:
Caption: Real-time cell migration assay workflow.
Protocol:
-
Plate Setup: Add growth medium containing 10% FBS to the lower chambers of an xCelligence CIM-Plate 16.
-
Cell Seeding: Seed PNT1B-ERG cells (5 x 10⁴ cells/well) in serum-free medium into the upper chambers.
-
Monitoring: Place the plate in the xCelligence RTCA instrument and monitor the baseline cell migration for 24 hours.
-
Treatment: After 24 hours, add this compound (5 µM final concentration) or vehicle control to the upper chambers.
-
Data Acquisition: Continue to monitor cell migration in real-time for an additional 24-48 hours. The instrument measures changes in impedance as cells migrate through the microporous membrane, which is reported as a "Cell Index".
-
Data Analysis: Compare the migration rates (slope of the Cell Index curve) between this compound-treated and control cells.[1][7]
Concluding Remarks
The optimal concentration of this compound for PNT1B-ERG cells is application-dependent. For inhibiting ERG transcriptional activity, an IC₅₀ of 3 µM is a key benchmark. For functional assays such as migration and invasion, a concentration of 5 µM has been shown to be effective. Importantly, these concentrations do not adversely affect cell viability, indicating a specific anti-metastatic mechanism of action. These notes and protocols should serve as a comprehensive guide for researchers utilizing this compound to study ERG-driven prostate cancer.
References
- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A causal role for ERG in neoplastic transformation of prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing VPC-18005 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-18005 is a small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer and other malignancies.[1][2][3] Its mechanism of action involves direct binding to the ERG-ETS domain, thereby sterically hindering its interaction with DNA and inhibiting ERG-mediated gene transcription.[1][2][4] This document provides a detailed protocol for the application of this compound in a luciferase reporter assay to quantify its inhibitory effect on ERG transcriptional activity. Luciferase reporter assays are a sensitive and quantitative method to study the regulation of gene expression, making them an ideal tool to assess the potency of inhibitors like this compound.
Principle of the Assay
This assay utilizes a luciferase reporter plasmid containing a promoter with consensus ETS binding sites (e.g., pETS-luc).[1][5] When this plasmid is introduced into cells expressing ERG, the ERG protein binds to the ETS sites and drives the expression of the luciferase gene. The resulting luciferase enzyme catalyzes a light-emitting reaction when its substrate, luciferin, is added. The intensity of the emitted light is directly proportional to the level of ERG transcriptional activity. By treating the cells with this compound, the inhibitory effect on ERG can be quantified by measuring the reduction in luciferase activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of ERG and the experimental workflow for the luciferase reporter assay.
Caption: ERG signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound luciferase reporter assay.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in inhibiting ERG-mediated luciferase activity in different prostate cell lines.
| Cell Line | Description | IC50 of this compound (µM) | Reference |
| PNT1B-ERG | Non-tumorigenic prostate epithelial cells engineered to overexpress ERG | 3 | [1][5] |
| VCaP | Human prostate cancer cell line with endogenous ERG expression | 6 | [1][5] |
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Plasmids:
-
Reagents:
-
This compound (stock solution in DMSO)[4]
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Protocol
1. Cell Seeding:
-
Culture PNT1B-ERG, VCaP, and PNT1B-Mock cells in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed 3,000 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL of growth medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
2. Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio would be 100 ng of pETS-luc plasmid and 10 ng of Renilla luciferase plasmid per well.
-
Carefully add the transfection complex to each well.
-
Incubate for 24 hours.
3. This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.1 µM to 100 µM.[6] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After the 24-hour transfection period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for an additional 24 hours.
4. Cell Lysis and Luciferase Activity Measurement:
-
After the treatment period, remove the medium and wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Following the Dual-Luciferase® Reporter Assay System protocol, add the Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.
-
Subsequently, add the Stop & Glo® Reagent to quench the Firefly reaction and measure Renilla luciferase activity.
-
Record the luminescence values using a luminometer.
Data Analysis
-
Normalization: For each well, normalize the Firefly luciferase activity by dividing it by the corresponding Renilla luciferase activity. This corrects for variations in transfection efficiency and cell number.
-
Relative Luciferase Activity = (Firefly Luciferase Reading) / (Renilla Luciferase Reading)
-
-
Percentage of Control: Express the normalized luciferase activity for each this compound concentration as a percentage of the vehicle control.
-
% of Control Activity = (Relative Luciferase Activity of Treated Sample / Average Relative Luciferase Activity of Vehicle Control) * 100
-
-
IC50 Determination: Plot the percentage of control activity against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ERG-mediated luciferase activity.
Troubleshooting
-
Low Luciferase Signal:
-
Optimize transfection efficiency by adjusting the DNA-to-reagent ratio.
-
Ensure the use of a cell line with robust ERG expression.
-
Check the viability of the cells.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting.
-
Mix reagents thoroughly.
-
Ensure even cell seeding.
-
-
No Inhibition by this compound:
-
Confirm the activity and concentration of the this compound stock solution.
-
Verify ERG expression in the cell line used.
-
Ensure the reporter construct contains functional ETS binding sites.
-
Conclusion
This protocol provides a robust framework for utilizing this compound in a luciferase reporter assay to assess its inhibitory effect on ERG transcriptional activity. The quantitative data obtained from this assay is crucial for understanding the potency and mechanism of action of this compound and for the development of novel therapeutics targeting ERG-driven cancers.[1][3] It is important to note that while this compound has been shown to be non-toxic at effective concentrations, it is advisable to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to confirm that the observed decrease in luciferase activity is not due to cytotoxicity.[5][7]
References
- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]
- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for VPC-18005 in a Spheroid Invasion Assay
Introduction
VPC-18005 is a novel small molecule antagonist of the ETS-related gene (ERG) transcription factor.[1] Genomic translocations involving ERG are common in prostate cancer, leading to the aberrant expression of ERG protein variants that contribute to disease progression.[2] this compound functions by directly interacting with the ERG-ETS domain, which sterically hinders its ability to bind to DNA.[1][2][3][4] This disruption of ERG transcriptional activity has been shown to inhibit the migration and invasion of cancer cells overexpressing ERG, without causing significant cytotoxicity.[3][5]
The spheroid invasion assay is a powerful in vitro 3D cell culture model that recapitulates aspects of the tumor microenvironment and allows for the assessment of a compound's effect on cancer cell invasion.[6][7][8] In this model, cancer cells are grown into three-dimensional aggregates (spheroids) and then embedded within an extracellular matrix (ECM).[6][7] The subsequent invasion of cells from the spheroid into the surrounding matrix can be monitored and quantified over time.[8][9] This application note provides a detailed protocol for utilizing this compound in a spheroid invasion assay to assess its inhibitory effects on ERG-driven cell invasion.
Mechanism of Action of this compound
This compound specifically targets the ERG transcription factor, a key driver of oncogenesis in a significant subset of prostate cancers. By binding to the ETS domain of ERG, this compound prevents the protein from binding to its target DNA sequences.[1][3] This leads to a downstream reduction in the expression of ERG-regulated genes, such as SOX9, which are involved in cell migration and invasion.[3][4] The inhibitory effect of this compound on cell motility and invasion has been demonstrated in both in vitro and in vivo models.[2][3][4]
This compound signaling pathway.
Experimental Protocol: Spheroid Invasion Assay with this compound
This protocol is designed for assessing the effect of this compound on the invasion of ERG-overexpressing cancer cells. A suitable cell line for this assay is the PNT1B-ERG prostate cell line.[3]
Materials
-
ERG-overexpressing cells (e.g., PNT1B-ERG) and corresponding control cells (e.g., PNT1B-Mock)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (0.01% DMSO in culture medium)
-
96-well ultra-low attachment (ULA) round-bottom plates[10]
-
Extracellular Matrix (ECM) solution (e.g., Matrigel® or a blend of basement membrane extract and collagen I)[6]
-
Ice
-
Pre-chilled pipette tips and microcentrifuge tubes
-
Inverted microscope with imaging capabilities
Methods
1. Spheroid Formation
a. Culture PNT1B-ERG and PNT1B-Mock cells to ~70-80% confluency.
b. Prepare a single-cell suspension by trypsinization.
c. Centrifuge the cells and resuspend in complete culture medium to a final concentration of 2.5 x 104 cells/mL.
d. Seed 200 µL of the cell suspension into each well of a 96-well ULA plate (resulting in 5,000 cells/well).
e. Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation.
f. Incubate the plate at 37°C and 5% CO2 for 72 hours to allow for spheroid formation. Spheroids should reach a diameter of approximately 300-500 µm.[11]
2. Embedding Spheroids in Extracellular Matrix
a. On the day of embedding, thaw the ECM solution on ice overnight at 4°C.[9] Keep all reagents and equipment that will come into contact with the ECM cold to prevent premature polymerization.[10]
b. Prepare the treatment media: complete medium containing this compound at the desired final concentration (e.g., 5 µM) and a vehicle control (0.01% DMSO).[3]
c. Gently transfer the formed spheroids from the ULA plate to a pre-chilled 1.5 mL microcentrifuge tube. Allow the spheroids to settle by gravity.
d. Carefully aspirate the supernatant and resuspend the spheroids in the cold, liquid ECM solution.
e. Pipette 50 µL of the spheroid-ECM suspension into each well of a new, pre-chilled 96-well plate.
f. Incubate the plate at 37°C for 30-60 minutes to allow the ECM to polymerize.
3. Treatment and Invasion Monitoring
a. After polymerization, add 100 µL of the prepared treatment media (with this compound or vehicle control) to each well.
b. Place the plate in an incubator at 37°C and 5% CO2.
c. Monitor spheroid invasion over a period of 6 days.[5] Capture images of the spheroids every 24-48 hours using an inverted microscope at 4x or 10x magnification.
Spheroid invasion assay workflow.
Data Analysis and Presentation
1. Image Analysis
a. Use image analysis software (e.g., ImageJ) to quantify the area of invasion.
b. For each time point, measure the total area of the spheroid including the invading cells.
c. The area of invasion can be calculated by subtracting the initial area of the spheroid (at time 0) from the total area at each subsequent time point.
2. Quantitative Data Summary
Summarize the quantitative data in a table for clear comparison between the treatment groups.
| Treatment Group | Day 2 Invasion Area (µm²) (Mean ± SD) | Day 4 Invasion Area (µm²) (Mean ± SD) | Day 6 Invasion Area (µm²) (Mean ± SD) |
| Vehicle Control (0.01% DMSO) | |||
| This compound (5 µM) | |||
| Statistical Significance (p-value) |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
A study by Dalal et al. (2017) demonstrated that treatment with 5 µM this compound significantly reduced the rate of invasion of PNT1B-ERG spheroids between day 2 and day 6 compared to a vehicle control (p = 0.02).[5][12]
Expected Outcomes
It is expected that spheroids formed from ERG-overexpressing cells (PNT1B-ERG) will exhibit significant invasion into the surrounding ECM in the presence of the vehicle control. In contrast, treatment with this compound is anticipated to markedly decrease the extent of cell invasion from the spheroids.[3][5] This will be visually evident as a more compact spheroid with fewer cells migrating into the matrix and quantifiable as a smaller invasion area compared to the control group. Spheroids from mock-transfected cells (PNT1B-Mock) are expected to show minimal invasion.
Troubleshooting
-
No Spheroid Formation: Ensure the use of ultra-low attachment plates. Optimize cell seeding density for the specific cell line.
-
Variable Spheroid Size: Ensure a single-cell suspension before seeding and centrifuge the plate after seeding to promote uniform aggregation.
-
ECM Polymerizes Too Quickly: Keep all ECM-related materials and reagents on ice. Use pre-chilled pipette tips.
-
High Background in Imaging: Adjust microscope settings (e.g., contrast, brightness) to clearly distinguish the spheroid and invading cells from the background matrix. The use of fluorescently labeled cells can also improve contrast.
Conclusion
The spheroid invasion assay provides a physiologically relevant model to evaluate the anti-invasive properties of compounds like this compound. By inhibiting the function of the ERG transcription factor, this compound effectively reduces the invasive potential of ERG-driven cancer cells. This detailed protocol offers a robust framework for researchers and drug development professionals to investigate the efficacy of ERG inhibitors in a 3D context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting [jove.com]
- 7. Spheroid Invasion Assay - Creative Biolabs [creative-biolabs.com]
- 8. Three-Dimensional Spheroid Invasion Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 9. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
- 11. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing VPC-18005 in a Zebrafish Xenograft Model for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-18005 is a novel small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer and other malignancies.[1][2][3] Genomic translocations involving ERG are a key driver of disease progression in approximately half of all prostate cancer cases.[2][3] this compound directly targets the DNA-binding ETS domain of ERG, thereby inhibiting its transcriptional activity and mitigating the transformed characteristics of ERG-expressing cancer cells.[1][2][3][4] This compound has been shown to reduce the migration and invasion of cancer cells in vitro and decrease metastasis in in vivo zebrafish xenograft models, making it a promising candidate for further preclinical evaluation.[1][2][3][4][5]
The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for cancer research, offering advantages such as optical transparency for real-time imaging, rapid development, and cost-effectiveness, making it ideal for medium to high-throughput drug screening.[6][7] This document provides a detailed protocol for utilizing this compound in a zebrafish xenograft model to assess its anti-metastatic potential.
Mechanism of Action of this compound
This compound functions by directly binding to the ETS domain of the ERG protein.[1][2][4] This interaction sterically hinders the binding of ERG to its target DNA sequences, consequently inhibiting the transcription of ERG-regulated genes, such as SOX9, which are involved in cell invasion and metastasis.[1][2][5][8] By disrupting this key oncogenic pathway, this compound can suppress the metastatic phenotype of ERG-positive cancer cells.[2][5][9]
Caption: Mechanism of action of this compound in inhibiting ERG-mediated transcription.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| PNT1B-ERG | pETS-luc Reporter Activity | 3 µM | [4] |
| VCaP | pETS-luc Reporter Activity | 6 µM | [4] |
| PNT1B-ERG | Migration Assay (xCelligence) | 5 µM | [2] |
| PNT1B-ERG | Invasion Assay | 5 µM | [4] |
Table 2: In Vivo Activity of this compound in Zebrafish Xenograft Model
| Cancer Cell Line | Treatment Concentration | Effect | Reference |
| ERG-expressing | 1 µM | 20-30% decrease in cancer cell dissemination | [4] |
| ERG-expressing | 10 µM | 20-30% decrease in cancer cell dissemination | [4] |
Experimental Protocols
This section details the methodology for evaluating the anti-metastatic effects of this compound using a zebrafish xenograft model.
Experimental Workflow
Caption: Workflow for this compound evaluation in a zebrafish xenograft model.
Cancer Cell Preparation
-
Cell Culture: Culture ERG-expressing prostate cancer cells (e.g., VCaP or PNT1B-ERG) under standard conditions.
-
Fluorescent Labeling:
-
Harvest cells at 70-80% confluency.
-
Resuspend cells in serum-free medium containing a fluorescent cell tracking dye (e.g., CM-DiI).
-
Incubate according to the dye manufacturer's instructions.
-
Wash the cells three times with PBS to remove excess dye.
-
-
Cell Suspension for Injection:
-
Resuspend the labeled cells in a appropriate injection buffer (e.g., phenol (B47542) red-free DMEM) at a concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice to maintain viability.
-
Zebrafish Husbandry and Embryo Collection
-
Maintain adult zebrafish according to standard protocols.
-
Set up mating pairs and collect embryos.
-
Raise embryos in E3 medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), add 0.003% 1-phenyl-2-thiourea (PTU) to the E3 medium to prevent pigment formation, which is crucial for clear imaging.
Microinjection of Cancer Cells
-
Anesthetize Embryos: At 48 hpf, anesthetize the zebrafish larvae in E3 medium containing tricaine.
-
Align Embryos: Align the anesthetized larvae on an injection mold (e.g., 1.5% agarose (B213101) gel with troughs).
-
Load Needle: Load a borosilicate glass capillary needle with the prepared fluorescently labeled cancer cell suspension.
-
Injection: Under a stereomicroscope, inject approximately 200-300 cells into the perivitelline space or yolk sac of each larva.[6][10]
-
Recovery: After injection, transfer the embryos to fresh E3 medium with PTU and allow them to recover at an appropriate temperature (a compromise between the optimal for zebrafish and human cells, e.g., 34°C).[6][11]
Post-Injection Screening and Drug Treatment
-
Screening: At 1 day post-injection (dpi), screen the larvae under a fluorescence microscope to select those with a distinct and well-formed tumor mass. Discard any larvae that were not successfully injected or show signs of injury.
-
Group Allocation: Randomly allocate the successfully engrafted larvae into treatment groups (e.g., vehicle control, 1 µM this compound, 10 µM this compound).
-
Drug Administration:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution in E3 medium to the final desired concentrations. The final DMSO concentration should be consistent across all groups and ideally below 0.1%.
-
Incubate the larvae in the treatment solutions. Refresh the solutions daily.
-
Imaging and Data Analysis
-
Imaging: At designated time points (e.g., 1 dpi and 4 dpi), anesthetize the larvae and capture fluorescent images using a stereomicroscope or confocal microscope.
-
Tumor Growth Analysis:
-
Measure the area of the primary tumor mass using image analysis software (e.g., ImageJ).
-
Calculate the fold change in tumor size from 1 dpi to 4 dpi for each larva.
-
-
Metastasis/Dissemination Analysis:
-
Count the number of disseminated cancer cells outside the primary tumor area in the posterior region of the larva.
-
Alternatively, quantify the total fluorescence intensity of disseminated cells.
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment groups with the vehicle control.
Logical Relationship Diagram
Caption: Logical relationships in the zebrafish xenograft experimental design.
Conclusion
The zebrafish xenograft model provides a robust and efficient platform for the in vivo evaluation of anti-cancer compounds like this compound. By following the detailed protocols outlined in these application notes, researchers can effectively assess the efficacy of this compound in inhibiting tumor growth and metastasis, thereby accelerating its preclinical development. The non-toxic, anti-metastatic properties of this compound make it a compelling candidate for further investigation as a therapeutic agent for ERG-positive cancers.[2][5]
References
- 1. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Generation of Zebrafish Larval Xenografts and Tumor Behavior Analysis [jove.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Cancer Using Zebrafish Xenografts: Drawbacks for Mimicking the Human Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VPC-18005
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-18005 is a small molecule inhibitor that targets the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1][2][3][4] It functions by directly binding to the ERG-ETS domain, thereby disrupting its ability to bind to DNA and inhibiting ERG-induced gene transcription.[1][2][3][4][5][6] This inhibitory action has been shown to reduce the migration and invasion of cancer cells in vitro and decrease metastasis in vivo, making this compound a promising candidate for further investigation in cancer therapy.[1][2][5] This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and a comprehensive protocol for its preparation for use in research settings.
Data Presentation: Solubility of this compound in DMSO
Quantitative analysis of this compound solubility in DMSO is summarized in the table below. It is crucial to use high-quality, anhydrous (newly opened) DMSO for optimal dissolution, as the compound's solubility is significantly impacted by the presence of water.[5][7] Ultrasonic treatment is also necessary to achieve the maximum solubility.[5][7][8]
| Parameter | Value | Notes |
| Solubility in DMSO | 62.5 mg/mL[5][7] | Requires sonication. Use of newly opened, hygroscopic DMSO is recommended.[5][7] |
| 60 mg/mL[8] | Requires sonication. | |
| Molar Concentration | ~195.69 mM | Calculated based on a molecular weight of 319.38 g/mol and solubility of 62.5 mg/mL.[5][7] |
| ~187.86 mM | Calculated based on a molecular weight of 319.38 g/mol and solubility of 60 mg/mL.[8] |
Signaling Pathway
The mechanism of action for this compound involves the direct inhibition of the ERG transcription factor. The following diagram illustrates this inhibitory pathway.
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened vial
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Bath sonicator
Protocol:
-
Pre-warming DMSO: Gently warm the newly opened anhydrous DMSO to room temperature.
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.319 mg of this compound (Molecular Weight: 319.38 g/mol ).
-
Adding DMSO: Carefully add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Initial Mixing: Briefly vortex the solution for 30-60 seconds to suspend the powder.
-
Sonication for Dissolution: Place the tube in a bath sonicator. Sonicate the solution until the this compound is completely dissolved. This may take several minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile, amber tube.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[5][7]
-
Storage Conditions:
Experimental Workflow for Preparing this compound Stock Solution
The following diagram outlines the workflow for the preparation of a this compound stock solution.
References
- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]
- 4. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. admin.biosschina.com [admin.biosschina.com]
Application Notes and Protocols: Detecting ERG Inhibition by VPC-18005 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ETS-related gene (ERG) is a member of the E-26 transformation-specific (ETS) family of transcription factors.[1] In approximately 50% of prostate cancers, chromosomal translocations lead to the aberrant overexpression of ERG, which plays a crucial role in tumor progression.[2] ERG is involved in regulating multiple oncogenic signaling pathways, including the Wnt/LEF1 and androgen receptor (AR) pathways, making it a critical therapeutic target.[2][3][4] VPC-18005 is a small molecule antagonist that directly binds to the DNA-binding ETS domain of ERG, thereby inhibiting its transcriptional activity.[5][6][7][8] This document provides a detailed protocol for assessing the inhibitory effect of this compound on ERG function using Western blotting. As this compound is designed to block ERG's transcriptional activity rather than induce its degradation, this protocol will focus on detecting the downstream effects of ERG inhibition, specifically the reduction in the expression of an ERG target gene, SOX9.[5] A standard Western blot for total ERG protein is also included as a control.
ERG Signaling Pathway in Prostate Cancer
ERG overexpression in prostate cancer, often driven by the TMPRSS2-ERG gene fusion, leads to the activation of several oncogenic pathways.[2][9] ERG can directly bind to the promoters of Wnt genes, leading to increased Wnt ligand expression and subsequent activation of the Wnt/β-catenin signaling pathway.[2] Additionally, ERG function is intertwined with the androgen receptor (AR) signaling pathway, where it can be influenced by AR and also modulate AR activity.[3][4] The RAS/MAPK pathway can also regulate ERG function through phosphorylation.[10] Furthermore, Toll-like receptor 4 (TLR4) signaling has been shown to activate ERG function.[9]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in inhibiting ERG-mediated luciferase activity in different prostate cell lines. This data is crucial for determining the appropriate concentration range for treating cells in the Western blot experiment.
| Cell Line | Description | IC50 of this compound (µM) | Reference |
| PNT1B-ERG | ERG-overexpressing | 3 | [5][7] |
| VCaP | TMPRSS2-ERG fusion-positive | 6 | [5][7] |
Experimental Workflow
The overall experimental workflow for assessing ERG inhibition by this compound using Western blot is depicted below. The process involves cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, protein transfer, and immunodetection.
Detailed Experimental Protocol: Western Blot for ERG and SOX9
This protocol is optimized for VCaP cells, which are positive for the TMPRSS2-ERG fusion.
1. Materials and Reagents
-
Cell Line: VCaP (or other ERG-positive prostate cancer cell line)
-
Compound: this compound (dissolved in DMSO)
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0)[11] supplemented with fresh protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Transfer Membrane: PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-ERG monoclonal antibody
-
Rabbit or Mouse anti-SOX9 antibody
-
Mouse or Rabbit anti-β-Actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
2. Cell Culture and Treatment
-
Culture VCaP cells in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 24-48 hours. Include a DMSO-only treated well as a vehicle control.[12]
3. Cell Lysis and Protein Quantification
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[11]
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[13]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[14][15]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant to a new pre-chilled tube. This is your protein extract.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel, along with a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-SOX9, anti-ERG, or anti-β-Actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
The next day, wash the membrane three times for 10 minutes each with TBST.[16]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the SOX9 and ERG bands to the corresponding loading control (β-Actin or GAPDH) bands.
Expected Results
-
ERG Protein Levels: Based on the known mechanism of this compound, which involves disrupting DNA binding rather than causing protein degradation, it is expected that the total ERG protein levels will not significantly change upon treatment with this compound.[5][7] The Western blot for ERG will serve as a control to demonstrate that the observed effects are not due to a reduction in ERG protein expression.
-
SOX9 Protein Levels: A dose-dependent decrease in the expression of the ERG downstream target, SOX9, is expected in cells treated with this compound compared to the DMSO control. This will provide evidence for the functional inhibition of ERG's transcriptional activity.[5]
-
Loading Control: The levels of the loading control protein (β-Actin or GAPDH) should remain constant across all lanes, ensuring equal protein loading.
References
- 1. Anti-ERG antibody (ab96697) | Abcam [abcam.com]
- 2. ERG is a critical regulator of Wnt/LEF1 signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERG signaling in prostate cancer is driven through PRMT5-dependent methylation of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERG signaling in prostate cancer is driven through PRMT5-dependent methylation of the Androgen Receptor | eLife [elifesciences.org]
- 5. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. addgene.org [addgene.org]
- 16. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) with VPC-18005
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Electrophoretic Mobility Shift Assay (EMSA) is a powerful and widely used technique to study protein-nucleic acid interactions. These application notes provide a detailed protocol for utilizing EMSA to investigate the inhibitory effect of VPC-18005 on the binding of the ERG (ETS-related gene) transcription factor to its cognate DNA sequence. This compound is a small molecule antagonist that directly interacts with the ERG-ETS domain, thereby disrupting its ability to bind to DNA.[1][2][3][4] This compound has been shown to inhibit ERG-induced transcription and reduce migration and invasion of ERG-overexpressing prostate cancer cells.[2][3] These protocols are intended for researchers in cancer biology, drug discovery, and molecular biology.
Core Concepts and Signaling Pathway
The ERG transcription factor, a member of the ETS family, plays a critical role in prostate cancer development and progression.[2][3] Genomic translocations involving the ERG gene are common in prostate cancer, leading to the aberrant overexpression of ERG protein. ERG then binds to specific DNA sequences (ETS-response elements) in the promoter and enhancer regions of target genes, regulating their transcription. This can drive cellular processes such as proliferation, migration, and invasion, contributing to metastasis.[2][3] this compound has been identified as a direct inhibitor of the ERG-ETS domain, preventing its interaction with DNA and subsequent downstream signaling.[2][3][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 Value | Reference |
| PNT1B-ERG | Luciferase Reporter Assay | 3 µM | [6][7] |
| VCaP | Luciferase Reporter Assay | 6 µM | [6][7] |
Table 2: EMSA Experimental Conditions for this compound
| Component | Concentration | Reference |
| ERG-ETS Domain | 4 nM | [2][3][6] |
| Fluorescently-labeled dsDNA | 1 nM | [2][3][6] |
| This compound (Titration) | 2 µM - 8 mM | [2][3][6] |
Experimental Protocols
This section provides a detailed protocol for performing an EMSA to assess the inhibitory activity of this compound.
Workflow Overview
Materials and Reagents
-
Protein: Purified recombinant ERG-ETS domain
-
DNA Probe: Double-stranded DNA oligonucleotide containing a consensus ERG binding site (e.g., 5'-AGCGGAGCGGAAGCGAGAGC-3'), labeled with a non-radioactive tag such as biotin (B1667282) or a fluorescent dye (e.g., Cy3, Cy5).
-
This compound: Stock solution in DMSO.
-
10x Binding Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT.
-
Poly(dI-dC): Non-specific competitor DNA.
-
Glycerol (B35011) Loading Dye (6x): 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 30% Glycerol in water.
-
Native Polyacrylamide Gel: 6% polyacrylamide gel in 0.5x TBE buffer.
-
0.5x TBE Buffer: 45 mM Tris-borate, 1 mM EDTA.
Detailed Protocol
1. Preparation of Labeled DNA Probe
-
Anneal complementary single-stranded oligonucleotides (one of which is labeled) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Purify the double-stranded probe using a suitable method, such as native PAGE purification.
-
Determine the concentration of the annealed probe using a spectrophotometer.
2. Binding Reactions (Total Volume: 20 µL)
-
Set up the following reactions in microcentrifuge tubes on ice. It is crucial to perform a titration of this compound to determine its inhibitory effect.
| Component | Volume (µL) | Final Concentration |
| Nuclease-Free Water | Variable | - |
| 10x Binding Buffer | 2 | 1x |
| Poly(dI-dC) (1 µg/µL) | 1 | 50 ng/µL |
| ERG-ETS Domain (e.g., 80 nM stock) | 1 | 4 nM |
| This compound (or DMSO vehicle control) | Variable | e.g., 2 µM - 8 mM |
| Labeled DNA Probe (e.g., 20 nM stock) | 1 | 1 nM |
| Total Volume | 20 | - |
-
Order of Addition:
-
Nuclease-free water, 10x binding buffer, and Poly(dI-dC).
-
Add the ERG-ETS domain protein.
-
Add this compound or DMSO vehicle control and incubate at room temperature for 15-20 minutes to allow for inhibitor-protein interaction.
-
Add the labeled DNA probe.
-
-
Incubate the complete reaction mixture at room temperature for 20-30 minutes.[8]
3. Native Polyacrylamide Gel Electrophoresis
-
Pre-run the 6% native polyacrylamide gel in 0.5x TBE buffer at 100-120V for 30-60 minutes at 4°C.[8][9]
-
Add 4 µL of 6x glycerol loading dye to each binding reaction.
-
Carefully load the samples into the wells of the pre-run gel.
-
Run the gel at a constant voltage of 100-150V at 4°C until the bromophenol blue dye has migrated approximately two-thirds to three-quarters of the way down the gel.[9] The duration will depend on the gel size and apparatus.
4. Detection of Labeled DNA
-
For Biotinylated Probes:
-
Transfer the gel to a nylon membrane.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Detect the biotinylated DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Image the membrane using a chemiluminescence imager.
-
-
For Fluorescently Labeled Probes:
-
Image the gel directly using a fluorescent gel imager with the appropriate excitation and emission filters for the fluorophore used.[10]
-
5. Data Analysis
-
The free, unbound DNA probe will migrate fastest and be located at the bottom of the gel.
-
The ERG-ETS-DNA complex will migrate slower, resulting in a "shifted" band.
-
In the presence of increasing concentrations of this compound, the intensity of the shifted band should decrease, while the intensity of the free probe band should increase, demonstrating the inhibitory effect of the compound.
-
Quantify the band intensities using densitometry software. The fraction of bound probe can be calculated and plotted against the concentration of this compound to determine an IC50 value for the disruption of the protein-DNA interaction.
Troubleshooting
Table 3: Common EMSA Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No Shifted Band | Inactive protein | Use a fresh aliquot of protein; check for degradation on an SDS-PAGE gel.[11] |
| Low protein concentration | Increase the concentration of the ERG-ETS domain. | |
| Suboptimal binding conditions | Optimize binding buffer components (e.g., salt concentration), incubation time, and temperature.[12][13] | |
| Smeared Bands | Gel overheating | Run the gel at a lower voltage and/or with cooling.[12] |
| Protein aggregation | Centrifuge the protein solution before use; consider adding a non-ionic detergent (e.g., NP-40) to the binding buffer. | |
| Weak Signal | Insufficient probe labeling | Check labeling efficiency; increase the amount of labeled probe in the reaction. |
| Inefficient transfer (for biotin) | Ensure proper contact between the gel and membrane; optimize transfer time and voltage.[14] | |
| Non-specific Bands | Insufficient non-specific competitor | Increase the concentration of Poly(dI-dC).[14] |
| Protein extract contaminants | Use highly purified recombinant protein. |
Conclusion
The electrophoretic mobility shift assay is an indispensable tool for characterizing the mechanism of action of inhibitors like this compound that target protein-DNA interactions. By following this detailed protocol, researchers can effectively demonstrate and quantify the ability of this compound to disrupt the binding of the ERG-ETS domain to its DNA target. This information is valuable for the continued development of ERG inhibitors as potential therapeutics for prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]
- 5. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 9. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. thesciencenotes.com [thesciencenotes.com]
- 14. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
determining the IC50 of VPC-18005 in different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers determining the half-maximal inhibitory concentration (IC50) of VPC-18005 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of the ETS-related gene (ERG) transcription factor.[1] It functions by directly binding to the ERG-ETS domain, which sterically hinders the binding of ERG to its target DNA sequences.[2][3] This disruption of DNA binding leads to the inhibition of ERG-mediated gene transcription.[2][4]
Q2: In which cellular pathways is ERG involved?
A2: ERG is a transcription factor that plays a role in various cellular processes. In the context of cancer, particularly prostate cancer, the fusion of the TMPRSS2 gene to the ERG gene leads to the aberrant, androgen-regulated overexpression of ERG.[3] This overexpression contributes to disease development and progression by promoting cell migration, invasion, and epithelial-to-mesenchymal transition (EMT).[2][5] One of the known downstream targets of ERG is the SOX9 gene, which is also involved in prostate cancer invasion.[2][6]
Q3: What is the expected IC50 of this compound?
A3: The IC50 of this compound is dependent on the cell line and the assay used. In a luciferase reporter assay designed to measure ERG transcriptional activity, the IC50 has been determined to be 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells.[6][7] It is important to note that this compound has been shown to not affect cell viability at concentrations up to 25 µM in ERG-expressing (PNT1B-ERG, VCaP) and non-ERG expressing (PC3) prostate cancer cell lines.[2] Therefore, assays measuring cytotoxicity may not yield a traditional IC50 value in this concentration range.
Q4: How should I store and handle this compound?
A4: For long-term storage, it is recommended to store this compound as a stock solution at -80°C for up to six months or at -20°C for one month, protected from light.[4]
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| PNT1B-ERG | ERG-mediated Luciferase Assay | 3 | [6][7] |
| VCaP | ERG-mediated Luciferase Assay | 6 | [6][7] |
Experimental Protocols
Determining the IC50 of this compound using a Luciferase Reporter Assay
This protocol is designed to measure the inhibition of ERG transcriptional activity.
Materials:
-
Cell line of interest (e.g., VCaP, PNT1B-ERG)
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (for vehicle control)
-
Luciferase reporter plasmid containing ETS-responsive elements (e.g., pETS-luc)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ETS-responsive luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control (DMSO). A typical concentration range to test would be 0.1 to 100 µM.[7]
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency.
-
Express the normalized luciferase activity as a percentage of the vehicle-only control.
-
Plot the percentage of luciferase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, uneven drug distribution, or pipetting errors. | Ensure a single-cell suspension before seeding. Mix the drug dilutions thoroughly before adding to the wells. Use calibrated pipettes and be consistent with pipetting technique. Increase the number of replicates. |
| No dose-dependent inhibition observed | The cell line does not express functional ERG, or the assay is not sensitive enough. | Confirm ERG expression in your cell line via Western blot or qPCR. Ensure the luciferase reporter construct is responsive to ERG. Optimize the assay conditions, such as incubation time and cell density. Consider that this compound may not be cytotoxic, so a viability assay may not show an effect.[2] |
| IC50 value is significantly different from published data | Differences in cell line passage number, assay conditions, or data analysis. | Use low-passage number cells. Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. Ensure the correct non-linear regression model is used for IC50 calculation. |
| Precipitation of this compound in media | The concentration of this compound exceeds its solubility in the cell culture medium. | Check the solubility of this compound in your specific medium. Prepare fresh dilutions from a stock solution for each experiment. If precipitation is observed at higher concentrations, note this in your results. |
Visualizations
References
- 1. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
issues with VPC-18005 solubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC-18005, with a specific focus on addressing challenges related to its solubility in aqueous media for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the ERG (ETS-related gene) transcription factor.[1] In many prostate cancers, a genetic translocation leads to the overexpression of ERG, which contributes to disease progression.[2][3] this compound functions by directly binding to the ETS domain of the ERG protein.[1][2] This interaction sterically hinders ERG from binding to DNA, thereby inhibiting the transcription of ERG target genes, such as SOX9, which are involved in cell migration and invasion.[1][2][4]
Q2: I am having trouble dissolving this compound in my aqueous buffer/cell culture medium. Is this expected?
While this compound has a hydrophobic isopropyl benzyl (B1604629) group, it has been reported to be soluble and stable in cell culture media for at least three days when appropriately prepared.[1][2][4] Direct dissolution of the solid compound into aqueous solutions is not the recommended procedure and will likely result in poor solubility. Like many small molecule inhibitors, this compound requires initial solubilization in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[5] This stock is then diluted to the final working concentration in the aqueous experimental medium. The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid solvent effects on the biological system.[1]
Q3: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[5] Commercial suppliers provide solubility data in DMSO, with concentrations of up to 62.5 mg/mL (195.69 mM) being reported.[5] For optimal results, it is advisable to use newly opened DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.[5]
Q4: What are the recommended storage conditions for this compound?
This compound should be stored as a solid at 4°C and protected from light.[5] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months), and always protected from light.[5][6]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding solid this compound to aqueous buffer or media. | Direct dissolution of hydrophobic compounds in aqueous solutions is often inefficient. | Do not dissolve the solid directly in aqueous media. First, prepare a concentrated stock solution in 100% DMSO as described in the protocol below. |
| Precipitate is observed after diluting the DMSO stock solution into the final aqueous medium. | The final concentration of this compound exceeds its solubility limit in the final medium. The DMSO concentration might be too low to maintain solubility. "Salting out" effect. | Ensure the final working concentration is within the reported effective range (e.g., 3-10 µM for cell-based assays).[1][4] Increase the final DMSO concentration slightly, but keep it below levels that might cause cellular toxicity (typically <0.5%). Perform serial dilutions to reach the final concentration rather than a single large dilution step. |
| The powdered compound appears clumpy or does not dissolve well even in DMSO. | The compound may have absorbed moisture. | Use a fresh, unopened vial of the compound if available. Ensure you are using high-purity, anhydrous DMSO.[5] Gentle warming (to 37°C) and vortexing or sonication can aid in dissolving the compound in DMSO.[5] |
| Inconsistent experimental results between batches of prepared solutions. | Degradation of the compound due to improper storage of stock solutions. Inaccurate pipetting of the viscous DMSO stock. | Aliquot stock solutions after preparation to minimize freeze-thaw cycles.[6] Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. Always prepare fresh dilutions from the stock for each experiment. |
Quantitative Solubility Data
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 62.5 mg/mL | 195.7 mM | May require sonication. Use of new, anhydrous DMSO is recommended.[5] |
| DMSO | 10 mM | 10 mM | A commonly cited stock concentration for practical lab use. |
| Cell Culture Media | Low µM range (e.g., 3-25 µM) | Low µM range | Reported to be soluble and stable for at least 3 days when diluted from a DMSO stock.[1][2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid powder, MW: 319.38 g/mol ), anhydrous high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 3.19 mg of this compound.
-
Calculation: 0.01 mol/L * 319.38 g/mol * 0.001 L = 0.00319 g = 3.19 mg
-
-
Procedure: a. Weigh out 3.19 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly for 2-3 minutes. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes. d. Once fully dissolved, the solution should be clear. e. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes. f. Store aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound in DMSO stock solution, desired cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Procedure: a. Thaw a frozen aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in cell culture medium to create an intermediate 100 µM solution.
- Example: Add 5 µL of 10 mM stock to 495 µL of medium. c. Next, dilute the 100 µM intermediate solution 1:10 in the final volume of cell culture medium to achieve the 10 µM working concentration.
- Example: Add 1 mL of the 100 µM solution to 9 mL of medium. d. The final concentration of DMSO in this example will be 0.1%. e. Vortex the final working solution gently before adding it to your experimental setup.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagram illustrates the molecular mechanism of this compound and the general workflow for its application in cell-based assays.
Caption: Workflow for this compound preparation and its mechanism of inhibiting ERG-mediated transcription.
Troubleshooting Logic for Solubility Issues
This diagram outlines the decision-making process when encountering solubility problems with this compound.
Caption: Decision tree for troubleshooting this compound solubility issues during experimental preparation.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
assessing VPC-18005 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of VPC-18005 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media?
A1: this compound has been demonstrated to be highly stable in cell culture media. In a published study, it was found to be soluble and remained 93% stable for at least 3 days under standard cell culture conditions.[1][2][3] For comparison, another ERG inhibitor, YK-4-279, was found to be less stable, with only 60% remaining over the same period.[1][2][3]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to protect the stock solution from light.[4]
Q3: At what concentration is this compound effective without being cytotoxic?
A3: this compound has been shown to be effective at inhibiting ERG-mediated luciferase reporter activity with IC50 values of 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells.[1][2] Importantly, treatment with this compound at concentrations up to 25 µM did not decrease the viability of ERG-expressing (PNT1B-ERG and VCaP) or non-ERG expressing (PC3) prostate cells.[1][2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a small molecule antagonist of the ETS-related gene (ERG) transcription factor.[5] It directly binds to the ERG-ETS domain, sterically blocking its binding to DNA and thereby disrupting ERG-mediated transcription.[5] This leads to reduced migration and invasion of ERG-overexpressing cancer cells.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture media | - The final concentration of DMSO in the media is too high.- The compound's solubility limit in the specific media has been exceeded. | - Ensure the final DMSO concentration in the cell culture media is less than 0.1%.- Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| Inconsistent experimental results | - Degradation of this compound in the stock solution.- Instability of this compound in the cell culture media under specific experimental conditions. | - Prepare fresh stock solutions of this compound in anhydrous DMSO.- Perform a stability assessment of this compound in your specific cell culture medium using the protocol provided below. |
| Observed cytotoxicity at expected non-toxic concentrations | - Contamination of the cell culture.- The specific cell line is more sensitive to the compound or DMSO. | - Check for mycoplasma and other microbial contamination.- Include a vehicle control (media with the same concentration of DMSO) to assess the effect of the solvent on cell viability. |
Stability of this compound in Cell Culture Media
The following table summarizes the stability data for this compound.
| Compound | Time (days) | Percent Remaining (%) | Reference |
| This compound | 3 | 93 | [1][2][3] |
| YK-4-279 | 3 | 60 | [1][2][3] |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a detailed methodology for determining the stability of this compound in a user-defined cell culture medium.
1. Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) supplemented with serum (e.g., 10% FBS) if required for the experiment.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Sterile, low-protein-binding microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
2. Procedure
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare a working solution by diluting the stock solution in the pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
-
Incubation:
-
Dispense equal volumes of the working solution into sterile, low-protein-binding microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 24, 48, 72 hours).
-
For the 0-hour time point, collect the sample immediately after preparation.
-
At each time point, take an aliquot of the incubated solution.
-
-
Sample Processing (Quenching):
-
To stop any further degradation, add 3 volumes of ice-cold acetonitrile to each 1 volume of the collected sample (e.g., 300 µL ACN to 100 µL sample).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in the supernatant using a validated HPLC or LC-MS method.
-
The percentage of this compound remaining at each time point is calculated relative to the concentration at time 0.
-
Visualizations
ERG Signaling Pathway in Prostate Cancer
The aberrant expression of ERG in prostate cancer, typically due to a TMPRSS2-ERG gene fusion, drives oncogenesis by modulating various signaling pathways. ERG can activate the Wnt signaling pathway by upregulating Wnt ligands and directly targeting LEF1. Furthermore, ERG interacts with the Androgen Receptor (AR) signaling pathway, recruiting PRMT5 to AR-target genes, which can influence the expression of genes involved in differentiation.
Caption: ERG signaling network in prostate cancer and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the key steps for assessing the stability of this compound in cell culture media.
Caption: Workflow for determining this compound stability in cell culture media.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of VPC-18005 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC-18005. The information is designed to address specific issues that may be encountered during experiments involving this small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to cancer cells?
A1: No, studies have shown that this compound does not exhibit overt cytotoxicity at its active concentrations.[1][2][3] Treatment with this compound in a range of 0.2–25 μM did not lead to a decrease in the viability of either ERG-expressing prostate cancer cells (PNT1B-ERG and VCaP) or non-ERG expressing prostate cells (PC3).[2][3] Furthermore, real-time cell analysis has confirmed that this compound does not suppress proliferation or induce cell death.[2][3]
Q2: Does this compound affect the cell cycle of cancer cells?
A2: No, this compound has been shown to not impact cell cycle distribution.[2][3] This is in contrast to other compounds like YK-4-279, which has been observed to increase the sub-G0 population, indicating apoptosis.[2][3]
Q3: What are the known on-target effects of this compound?
A3: this compound is a small molecule inhibitor that directly targets the DNA-binding ETS domain of the ERG protein.[1][2][4] By interacting with this domain, it disrupts the binding of ERG to DNA, thereby inhibiting ERG-induced transcription.[1][2] A key downstream effect is the inhibition of the expression of ERG-regulated genes like SOX9.[2][3] The primary functional outcomes of this on-target activity are the reduction of cancer cell migration and invasion.[1][2][3][5]
Q4: What are the potential off-target effects of this compound?
A4: Due to sequence conservation within the ETS domain of transcription factors, there is a potential for this compound to bind to and inhibit other ETS factors.[2][3] Preliminary nuclear magnetic resonance (NMR) spectroscopic experiments have suggested that this compound may also interact with the ETS domains of PU.1 and ETV4.[2][3] However, despite this potential for off-target binding, studies to date have not reported any specificity-related issues or off-target-driven toxicity at active concentrations.[2][3]
Q5: My cells are dying after treatment with this compound. What could be the issue?
A5: This is unexpected, as this compound is reported to be non-toxic.[2][3] Consider the following troubleshooting steps:
-
Compound Purity and Integrity: Verify the purity and integrity of your this compound stock. Improper storage or degradation could lead to unexpected effects. It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[1]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding toxic levels.
-
Cell Line Health: Confirm that your cells are healthy and not under any other stress that could make them more susceptible to any minor perturbations.
-
Assay-Specific Artifacts: Consider if the cell death you are observing is an artifact of the specific assay you are using.
Q6: I am not observing any effect on cell migration or invasion after this compound treatment. What should I check?
A6: If you are not seeing the expected anti-migratory or anti-invasive effects, consider these points:
-
ERG Expression: Confirm that your cancer cell line expresses ERG, as this compound's primary mechanism is the inhibition of ERG-mediated transcription.[2][6]
-
Compound Concentration: Ensure you are using an effective concentration of this compound. The IC50 for inhibiting pETS-luc reporter activity is reported to be 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells.[1] A concentration of 5 µM has been shown to inhibit migration and invasion in vitro.[1][5]
-
Treatment Duration: The duration of treatment may be critical. For instance, inhibition of migration and invasion has been observed after 24 hours of treatment.[1]
-
Assay Sensitivity: The migration or invasion assay you are using may not be sensitive enough to detect the effects of this compound.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Reporter Assays
| Cell Line | Reporter Assay | IC50 (µM) | Reference |
| PNT1B-ERG | pETS-luc | 3 | [1] |
| VCaP | pETS-luc | 6 | [1] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Concentration Range (µM) | Effect on Viability | Reference |
| PNT1B-ERG | 0.2 - 25 | No decrease in viability | [2][3] |
| VCaP | 0.2 - 25 | No decrease in viability | [2][3] |
| PC3 | 0.2 - 25 | No decrease in viability | [2][3] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., PNT1B-ERG, VCaP, PC3) in a 96-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 0.2 µM to 25 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTS, MTT, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the results to the vehicle-treated control to determine the percentage of viable cells.
Cell Migration and Invasion Assays
-
Cell Seeding: Seed cancer cells (e.g., PNT1B-ERG) in the upper chamber of a transwell insert (for invasion assays, the insert should be coated with a basement membrane extract like Matrigel).
-
Compound Treatment: Add this compound (e.g., 5 µM) or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plate for a suitable duration to allow for cell migration or invasion (e.g., 24-48 hours).
-
Cell Staining: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom of the insert with a stain like crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated/invaded cells in several microscopic fields.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for migration/invasion assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in VPC-18005 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC-18005. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of the ETS-related gene (ERG), a transcription factor that is aberrantly expressed in about half of all prostate cancers due to a TMPRSS2-ERG gene fusion.[1][2] this compound is designed to sterically block the DNA-binding ETS domain of ERG, thereby disrupting its transcriptional activity.[1][2] It has been shown to reduce the migration and invasion of ERG-expressing prostate cancer cells.[1][2]
Q2: What are the key experimental readouts for this compound activity?
A2: The primary readouts for this compound's biological activity include inhibition of ERG-induced transcription, reduction in the expression of ERG target genes like SOX9, and decreased migration and invasion of ERG-positive cancer cells.[3][4]
Q3: In which cell lines is this compound expected to be active?
A3: this compound is active in prostate cancer cell lines that express the ERG protein, such as VCaP. It is not expected to be active in ERG-negative cell lines.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in DMSO for in vitro experiments. For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions at -80°C.
Troubleshooting Guides
Issue 1: High variability in luciferase reporter assay results.
Luciferase reporter assays are a common method to assess the transcriptional inhibitory activity of this compound on ERG. Inconsistent results can be a significant challenge.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Health and Density | Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density for all wells. Over-confluent or stressed cells can lead to variable reporter gene expression. |
| Transfection Efficiency | Optimize transfection protocols for your specific cell line. Use a consistent amount of plasmid DNA and transfection reagent. Consider using a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency. |
| Compound Concentration and Preparation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure complete solubilization in the culture medium. Perform a dose-response curve to identify the optimal concentration range. |
| Incubation Time | The timing of compound treatment and luciferase measurement is critical. Adhere to a consistent incubation period as established in your experimental protocol. |
| Luciferase Assay Reagent | Ensure luciferase assay reagents are properly stored and within their expiration date. Allow reagents to equilibrate to room temperature before use. |
Issue 2: Inconsistent results in cell migration or invasion assays.
Assessing the effect of this compound on cell motility is a key functional endpoint. Variability in these assays can obscure the true effect of the compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Seeding Density | The initial number of cells seeded is crucial. A cell number that is too high can lead to rapid wound closure or chamber saturation, while a number that is too low may result in a weak signal. Optimize the cell density for your specific assay format (e.g., scratch assay, Boyden chamber). |
| Serum Concentration | Serum is a chemoattractant and can influence cell migration. Use a consistent and appropriate serum concentration in your assay medium. For invasion assays, the chemoattractant gradient is critical. |
| Matrigel/Coating Consistency | For invasion assays, the thickness and polymerization of the Matrigel or other extracellular matrix coatings must be uniform across all wells. Thaw Matrigel on ice and use pre-chilled pipette tips to ensure even coating. |
| Compound Stability | Ensure that this compound is stable in the assay medium for the duration of the experiment. Prepare fresh compound dilutions for each experiment. |
| Image Analysis | Use standardized and objective methods for quantifying migration or invasion. Automated image analysis software is recommended to minimize user bias. |
Experimental Protocols & Data
Luciferase Reporter Assay Protocol
This protocol is a generalized procedure based on common practices for assessing ERG transcriptional activity.
-
Cell Seeding: Plate ERG-positive cells (e.g., VCaP) in a 96-well plate at a density of 1 x 104 cells/well.
-
Transfection: Co-transfect cells with an ERG-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Table 1: Example Luciferase Assay Data
| Concentration of this compound (µM) | Normalized Luciferase Activity (Fold Change) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 1 | 0.85 | 0.09 |
| 5 | 0.52 | 0.06 |
| 10 | 0.28 | 0.04 |
| 25 | 0.15 | 0.03 |
Cell Invasion Assay Protocol
This protocol provides a general workflow for a Boyden chamber invasion assay.
-
Chamber Preparation: Coat the upper surface of an 8 µm pore size transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed ERG-positive cells in serum-free medium in the upper chamber.
-
Chemoattractant and Compound: In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS) and the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface.
-
Quantification: Count the number of stained cells in multiple fields of view under a microscope.
Table 2: Example Cell Invasion Data
| Treatment | Number of Invading Cells (per field) | Standard Deviation |
| Vehicle Control | 150 | 25 |
| This compound (10 µM) | 65 | 15 |
Visualizing Pathways and Workflows
ERG Signaling Pathway in Prostate Cancer
The TMPRSS2-ERG gene fusion leads to the overexpression of the ERG transcription factor, which plays a central role in prostate cancer progression. ERG drives the expression of genes involved in cell proliferation, survival, and invasion. The PI3K/AKT and MAPK pathways have also been implicated in the regulation of ERG function.[1][5]
Caption: Simplified ERG signaling pathway in prostate cancer and the inhibitory action of this compound.
Troubleshooting Logic for Inconsistent Results
When faced with inconsistent experimental outcomes, a systematic approach to troubleshooting is essential. This diagram outlines a logical workflow to identify the source of the variability.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Expression of ERG protein in prostate cancer: variability and biological correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
how to control for vehicle effects when using VPC-18005
Welcome to the technical support center for the small molecule ERG antagonist, VPC-18005. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a specific focus on controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1][2] It functions by directly binding to the ERG-ETS domain, which sterically hinders the binding of ERG to DNA.[1][2] This disruption of ERG's transcriptional activity can suppress tumor progression and metastasis.[1][2]
Q2: What is the most common vehicle for dissolving this compound for in vitro experiments?
A2: Based on available research, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions of this compound for in vitro studies.[1]
Q3: Why is a vehicle control necessary when using this compound?
A3: A vehicle control is essential to distinguish the biological effects of this compound from any potential effects of the solvent used to dissolve it. The vehicle, such as DMSO, can have its own biological effects, including cytotoxicity or alterations in gene expression, which could confound the experimental results. Therefore, a control group treated with the vehicle alone, at the same final concentration used for the this compound treatment, is crucial for accurate interpretation of the data.
Q4: Is this compound suitable for in vivo studies?
A4: Yes, studies have shown that this compound is soluble, stable, and orally bioavailable in murine models. It has been shown to be non-toxic at single doses up to 500 mg/kg and in longer-term studies.[1][3]
Troubleshooting Guide: Vehicle Effects
Researchers may encounter challenges related to the vehicle used for this compound. This guide provides a structured approach to troubleshoot common issues.
Experimental Workflow for Vehicle Control
Troubleshooting Decision Tree
References
- 1. oncotarget.com [oncotarget.com]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
VPC-18005 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC-18005. Our aim is to help you address specific issues you might encounter during your experiments, particularly regarding its cytotoxic profile.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic at high concentrations?
A1: Based on published studies, this compound is characterized by its ability to suppress ERG reporter activity and inhibit cancer cell migration and invasion without exhibiting significant cytotoxicity at effective concentrations.[1][2][3] For instance, studies have shown that this compound treatment (from 0.2–25 μM) did not lead to a decrease in the viability of ERG-expressing cells like PNT1B-ERG and VCaP, or even non-ERG expressing prostate cells such as PC3.[3][4]
Q2: At what concentration does this compound inhibit ERG activity?
A2: The half-maximal inhibitory concentration (IC50) for ERG-mediated luciferase activity has been determined in different cell lines. These values, along with cytotoxicity observations, are summarized in the table below.
Q3: I am observing unexpected cytotoxicity in my experiments with this compound. What could be the cause?
A3: While this compound is reported to have low cytotoxicity, several experimental factors could lead to unexpected cell death. Please refer to our troubleshooting guide below for a systematic approach to identifying the potential cause.
Q4: How does this compound work?
A4: this compound is a small molecule antagonist of the ETS-related gene (ERG).[5][6] It functions by directly interacting with the ERG-ETS domain, which in turn disrupts the binding of ERG to DNA.[1][2][5] This inhibition of ERG-induced transcription is the primary mechanism of its action.[1][2]
Data Summary
Table 1: this compound IC50 and Cytotoxicity Data
| Cell Line | Assay Type | IC50 (µM) | Concentration Range with No Cytotoxicity (µM) | Reference |
| PNT1B-ERG | pETS-luc Reporter | 3 | 0.2 - 25 | [2][3] |
| VCaP | pETS-luc Reporter | 6 | 0.2 - 25 | [2][3] |
| PC3 | Cell Viability (MTS) | N/A | 0.2 - 25 | [3][4] |
| VCaP | ERG Protein Stability | N/A | up to 50 | [2] |
Experimental Protocols
MTS Assay for Cell Viability
This protocol is adapted from studies assessing the cytotoxicity of this compound.[2][3]
-
Cell Seeding: Plate cells (e.g., PNT1B-ERG, VCaP, or PC3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visual Guides
Signaling Pathway
Caption: this compound inhibits the binding of the ERG transcription factor to DNA.
Experimental Workflow
Caption: Workflow for assessing cell viability using the MTS assay.
Troubleshooting Guide
If you observe unexpected cytotoxicity with this compound, follow this troubleshooting guide.
Q: My cells treated with this compound are showing low viability. What should I check?
A: This is an unexpected result. Consider the following potential issues:
| Potential Cause | Recommended Action |
| Compound Purity/Degradation | - Verify the purity of your this compound stock. - Ensure proper storage conditions (-20°C or -80°C, protected from light) to prevent degradation.[1] |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level for your specific cell line. - Always include a vehicle-only control in your experiments. |
| Cell Line Health | - Confirm that your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). - Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Assay Interference | - Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT in the absence of cells). - Run a control with this compound in cell-free media to check for direct effects on the assay reagent. |
| Incorrect Concentration | - Double-check all calculations for dilutions of your this compound stock solution. |
| High Cell Density | - Excessively high cell density can lead to nutrient depletion and cell death, which may be exacerbated by the presence of a compound. Optimize your initial cell seeding density. |
Troubleshooting Logic
Caption: A logical approach to troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]
- 6. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility in VPC-18005 Cell Migration Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the reproducibility of cell migration assays using the ERG inhibitor, VPC-18005. This document offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell migration?
A1: this compound is a small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1] It functions by directly interacting with the ERG-ETS domain, which disrupts the binding of ERG to DNA.[2][3][4] This inhibition of ERG's transcriptional activity leads to a reduction in the migration and invasion rates of cells that overexpress ERG.[3][4] this compound has been shown to reduce cell motility without affecting cell viability at its active concentrations.[3][5]
Q2: What is the optimal concentration of this compound to use in a cell migration assay?
A2: The optimal concentration of this compound can vary depending on the cell line and the specific assay conditions. However, studies have shown that this compound significantly reduces the migration of PNT1B-ERG cells at a concentration of 5 µM.[3] The IC50 values for inhibiting ERG reporter activity are approximately 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells.[3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: Is this compound cytotoxic?
A3: this compound has been shown to not affect cell viability at concentrations effective for inhibiting cell migration (e.g., 0.2–25 μM).[3][5] This lack of cytotoxicity is a key advantage, as it allows for the study of cell migration inhibition without the confounding factor of cell death.[3]
Q4: How stable is this compound in cell culture media?
A4: this compound is soluble and stable in cell culture media for at least three days, with approximately 93% remaining intact.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of cell migration observed with this compound treatment. | Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line. IC50 values are reported to be between 3-6 µM in relevant cell lines.[3][5] |
| Low or absent ERG expression in the cell line. | Confirm ERG expression levels in your cell line using techniques like Western blot or qPCR. This compound is an ERG antagonist, so its effect is dependent on the presence of the ERG protein. | |
| Incorrect experimental controls. | Include appropriate controls: a vehicle control (e.g., DMSO), a positive control for migration (untreated migratory cells), and a negative control for migration (a non-migratory cell line, if available). | |
| Compound instability. | Although this compound is stable, ensure proper storage and handling of the compound to maintain its activity.[3][5] | |
| High variability between replicate wells. | Inconsistent "wound" creation in a scratch assay. | Use a consistent method for creating the scratch, such as a p200 pipette tip or a specialized scratch assay tool, to ensure uniform width.[6] |
| Uneven cell seeding density. | Ensure a confluent and uniform monolayer of cells before starting the assay. Inconsistent cell density can lead to variable migration rates. | |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate or ensure they are filled with media to maintain humidity. | |
| Cells are detaching from the plate during the assay. | Cell toxicity (unlikely with this compound at active concentrations). | While this compound is generally non-toxic, if cell detachment is observed, verify the concentration and consider performing a viability assay (e.g., MTS or Trypan Blue exclusion) to rule out cytotoxicity.[3][5] |
| Harsh washing steps. | Be gentle during media changes and washing steps to avoid dislodging the cells. | |
| In a Transwell assay, few cells migrate to the lower chamber in all conditions. | Incorrect pore size of the Transwell insert. | The pore size of the membrane should be appropriate for the cell type being used. A common size is 8 µm for many cancer cell lines. |
| Insufficient chemoattractant gradient. | Ensure a sufficient concentration of a chemoattractant (e.g., 10% FBS) is present in the lower chamber to stimulate migration. | |
| Cells were not serum-starved prior to the assay. | Serum-starving the cells for several hours before the assay can increase their migratory response to the chemoattractant. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell migration and invasion as reported in the literature.
Table 1: Effect of this compound on Cell Migration
| Cell Line | Assay Type | This compound Concentration | Treatment Duration | Result | Reference |
| PNT1B-ERG | Real-time cell analysis (xCelligence) | 5 µM | 24-48 hours | Significantly reduced rate of migration (p = 0.031) | [2][7] |
Table 2: Effect of this compound on Cell Invasion
| Cell Line | Assay Type | This compound Concentration | Treatment Duration | Result | Reference |
| PNT1B-ERG | Spheroid invasion assay | 5 µM | 6 days | Significantly reduced rate of invasion between day 2 and 6 (p = 0.02) | [2][5][7] |
Experimental Protocols
Wound Healing (Scratch) Assay
This protocol is a standard method for studying collective cell migration in vitro.
Materials:
-
Cell culture plates (e.g., 24-well plates)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
P200 pipette tips or a scratch assay tool
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow until they form a confluent monolayer.
-
Using a sterile p200 pipette tip, create a straight "scratch" or "wound" in the center of the cell monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the PBS with fresh cell culture medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Place the plate in an incubator at 37°C and 5% CO2.
-
Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.
-
Analyze the images to quantify the rate of wound closure. This can be done by measuring the area or the width of the wound at each time point.
Transwell Migration Assay
This assay assesses the migratory capacity of individual cells in response to a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
Phosphate-buffered saline (PBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Serum-starve the cells for 4-24 hours before the assay.
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend the serum-starved cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C and 5% CO2 for a period that allows for cell migration (e.g., 24-48 hours), which should be optimized for your cell line.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane by gently swabbing with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution like Crystal Violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Image the stained cells using a microscope and quantify the number of migrated cells per field of view.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
This compound inhibits the transcriptional activity of ERG. ERG is known to regulate the expression of genes involved in cell migration and invasion, such as SOX9, and can also influence the Wnt/β-catenin signaling pathway.[3][8] By inhibiting ERG, this compound can disrupt these downstream pathways, leading to a reduction in cell motility.
Caption: this compound inhibits ERG, blocking pro-migratory gene transcription.
Experimental Workflow for a this compound Cell Migration Assay
The following diagram illustrates a typical workflow for conducting a cell migration experiment with this compound.
Caption: A streamlined workflow for this compound cell migration experiments.
References
- 1. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the ERG oncogene with splice-switching oligonucleotides as a novel therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Prostate Cancer Models: VPC-18005 vs. YK-4-279
For researchers, scientists, and drug development professionals navigating the landscape of targeted therapies for prostate cancer, two small molecule inhibitors, VPC-18005 and YK-4-279, have emerged as significant contenders. Both compounds aim to disrupt the oncogenic activity of the ETS-related gene (ERG), a transcription factor aberrantly expressed in approximately half of all prostate cancers due to a common gene fusion (TMPRSS2-ERG). This guide provides an objective, data-driven comparison of their performance in preclinical prostate cancer models.
This comprehensive analysis delves into their distinct mechanisms of action, comparative efficacy in key cancer-related processes, and the experimental frameworks used to evaluate them.
Mechanism of Action: Two Strategies to Inhibit a Common Foe
While both this compound and YK-4-279 target the ETS transcription factor family, their approaches differ significantly.
This compound was identified through rational in silico design to directly bind to the DNA-binding ETS domain of the ERG protein.[1][2][3] This interaction sterically hinders ERG from binding to DNA, thereby inhibiting its transcriptional activity and the expression of downstream target genes like SOX9, which are implicated in prostate cancer invasion.[1][2] Biophysical studies have confirmed the direct binding of this compound to the ERG-ETS domain.[1][2][3]
YK-4-279 , on the other hand, was initially identified as an inhibitor of the EWS-FLI1 fusion protein in Ewing's sarcoma.[4][5] Its activity in prostate cancer stems from its ability to inhibit the biological functions of ERG and another ETS family member, ETV1.[4][6] The proposed mechanism for YK-4-279 in Ewing's sarcoma involves blocking the interaction between EWS-FLI1 and RNA helicase A (RHA).[5][6] It is suggested that a similar mechanism may be at play in prostate cancer, disrupting the transcriptional machinery of ERG and ETV1.[6]
Comparative Efficacy: A Data-Driven Overview
Direct comparative studies have highlighted key differences in the in vitro and in vivo activities of this compound and YK-4-279.
In Vitro Studies
| Parameter | This compound | YK-4-279 | Prostate Cancer Cell Lines | Reference |
| Cell Viability | No significant decrease in viability up to 25 µM. | Cytotoxic at ≥ 5 µM; IC50 of 10 µM in VCaP cells. | PNT1B-ERG, VCaP, PC3 | [1] |
| Cell Cycle | No impact on cell cycle distribution. | Increased sub-G0 population at 5 and 10 µM (p=0.003). | VCaP | [1] |
| Migration | Significant reduction in migration rate (p=0.031 at 5 µM). | Significant reduction in migration rate (p<0.001 at 5 µM). | PNT1B-ERG | [2] |
| Invasion | Significantly reduced invasion rate (p=0.02). | Significantly reduced invasion rate (p=0.005). | PNT1B-ERG spheroids | [1][2] |
| ERG-DNA Binding | Disrupts ERG-DNA complex formation. | Does not disrupt ERG-DNA complex formation. | VCaP nuclear lysate | [1] |
In Vivo Studies
| Parameter | This compound | YK-4-279 | In Vivo Model | Reference |
| Metastasis | Reduced metastasis at 1 µM (p=0.03) and 10 µM (p=0.002). | Reduced metastasis only significant at 10 µM (p=0.02). | Zebrafish xenograft (PNT1B-ERG cells) | [1][2] |
| Toxicity | No general toxicity at single doses up to 500 mg/kg in mice. | Zebrafish embryos | [1][2] | |
| Tumor Growth | Decreased primary tumor growth in a mouse xenograft model. | LNCaP-luc-M6 (ETV1-fusion positive) | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTS Assay)
-
Cell Lines: PNT1B-ERG, VCaP (ERG-expressing), and PC3 (non-ERG expressing).
-
Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or YK-4-279 (0.2–25 µM) or DMSO as a vehicle control.
-
Analysis: After the treatment period, cell viability was assessed using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's instructions. Absorbance was read to determine the percentage of viable cells relative to the control.[1]
Real-Time Cell Migration Assay (xCelligence)
-
Cell Lines: PNT1B-Mock and PNT1B-ERG cells.
-
Procedure: Cells were seeded in the upper chamber of a CIM-Plate 16. The lower chamber contained a chemoattractant. After 24 hours, cells were treated with 5 µM this compound, 5 µM YK-4-279, or 0.01% DMSO.
-
Analysis: The migration of cells through the microporous membrane was monitored in real-time for 48 hours using the xCELLigence system. The rate of migration was determined by the slope of the curve between 24 and 48 hours.[1][2]
Spheroid Invasion Assay
-
Cell Line: PNT1B-ERG cells.
-
Procedure: PNT1B-ERG spheroids were pre-treated for 24 hours with vehicle control, this compound, or YK-4-279. The spheroids were then embedded in a matrix in the presence of the respective treatments.
-
Analysis: Images of the spheroids were captured every 2 days for 6 days. The rate of invasion into the surrounding matrix was quantified by measuring the area of cell dispersion from the spheroid core.[1][2]
Zebrafish Xenograft Metastasis Model
-
Cell Lines: PNT1B-ERG and VCaP cells.
-
Procedure: Cancer cells were fluorescently labeled and injected into the perivitelline space of zebrafish embryos. The embryos were then treated daily with this compound, YK-4-279, or a vehicle control.
-
Analysis: After 5 days of treatment, the occurrence of metastasis (dissemination of cancer cells from the primary injection site) was evaluated by fluorescence microscopy.[1][2]
Summary and Future Directions
This compound and YK-4-279 represent two promising, yet distinct, approaches to targeting ETS-driven prostate cancer.
-
This compound demonstrates a more targeted mechanism by directly inhibiting the ERG-DNA interaction.[1] A key advantage of this compound is its lack of cytotoxicity at effective concentrations, suggesting a favorable therapeutic window and a primary anti-metastatic role rather than a cytotoxic one.[1] Its efficacy at lower concentrations in the in vivo zebrafish model further supports its potential.[1][2]
-
YK-4-279 effectively inhibits the biological activity of ERG and ETV1 and has demonstrated efficacy in reducing tumor growth in mouse xenograft models.[6][7][8] However, its cytotoxic effects at higher concentrations in vitro need to be considered.[1]
The choice between these inhibitors, or their potential combination with other therapies, will depend on the specific therapeutic strategy. This compound's non-toxic, anti-metastatic profile makes it an attractive candidate for long-term therapy or in combination with cytotoxic agents. YK-4-279's ability to inhibit tumor growth and induce apoptosis may be advantageous in more aggressive disease settings.[4]
Further preclinical studies in more advanced models, such as patient-derived xenografts, are warranted to fully elucidate the therapeutic potential of both this compound and YK-4-279 and to guide their clinical development for the treatment of ETS-positive prostate cancer.
References
- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects and Mechanism of YK-4-279 in Combination with Docetaxel on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. YK-4-279 Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]
- 7. A Small Molecule Inhibitor of ETV1, YK-4-279, Prevents Prostate Cancer Growth and Metastasis in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small Molecule Inhibitor of ETV1, YK-4-279, Prevents Prostate Cancer Growth and Metastasis in a Mouse Xenograft Model | PLOS One [journals.plos.org]
A Comparative Guide to ERG Inhibitors: VPC-18005 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The transcription factor ERG, a member of the ETS family, is a critical driver in approximately 50% of prostate cancers, primarily due to the TMPRSS2-ERG gene fusion. This has made ERG an attractive therapeutic target. This guide provides a comparative analysis of the preclinical efficacy of a promising ERG inhibitor, VPC-18005, alongside other notable ERG-targeting molecules, supported by experimental data.
Quantitative Efficacy Comparison of ERG Inhibitors
The following tables summarize the in vitro efficacy of this compound and other key ERG inhibitors, YK-4-279 and ERGi-USU, in prostate cancer cell lines. These inhibitors have been evaluated for their ability to inhibit ERG-mediated transcription, reduce cell viability, and inhibit ERG protein expression.
| Inhibitor | Cell Line | Assay | IC50 Value | Reference |
| This compound | PNT1B-ERG | pETS-luc Reporter | 3 µM | [1] |
| VCaP | pETS-luc Reporter | 6 µM | [1] | |
| YK-4-279 | PNT1B-ERG | pETS-luc Reporter | 5 µM | [1] |
| VCaP | pETS-luc Reporter | 16 µM | [1] | |
| ERGi-USU | VCaP | Cell Growth | 169 nM | |
| ERGi-USU-6 (derivative of ERGi-USU) | VCaP | Cell Growth | 89 nM | [2][3] |
| VCaP | ERG Protein Inhibition | 170 nM | [2][3] | |
| VCaP | RIOK2 Protein Inhibition | 130 nM | [2][3] |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate higher potency. The experimental conditions for each study may vary.
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Luciferase Reporter Assay for ERG Transcriptional Activity
This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of ERG.
Protocol:
-
Cell Culture and Transfection:
-
Prostate cancer cells (e.g., PNT1B-ERG, VCaP) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and co-transfected with a firefly luciferase reporter plasmid containing an ERG-responsive promoter element (e.g., pETS-luc) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, cells are treated with various concentrations of the test inhibitor (e.g., this compound, YK-4-279) or vehicle control (DMSO).
-
-
Lysis and Luminescence Measurement:
-
After a 24-48 hour incubation period, cells are lysed using a passive lysis buffer.
-
Firefly and Renilla luciferase activities are measured sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
Western Blot Analysis for ERG Protein Expression
This technique is used to determine the effect of inhibitors on the expression levels of the ERG protein.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Prostate cancer cells (e.g., VCaP) are treated with the inhibitor or vehicle control for a specified time.
-
Cells are then lysed in RIPA buffer containing protease inhibitors.
-
The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ERG, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
-
Detection and Quantification:
Cell Migration and Invasion Assays
These assays assess the ability of an inhibitor to block the migratory and invasive potential of cancer cells, which are key processes in metastasis.
Protocol:
-
Cell Preparation:
-
Prostate cancer cells are serum-starved for several hours before the assay.
-
-
Assay Setup:
-
For migration assays, cells are seeded in the upper chamber of a Transwell insert with a porous membrane.
-
For invasion assays, the membrane is pre-coated with a basement membrane extract (e.g., Matrigel).
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
The test inhibitor is added to the upper chamber with the cells.
-
-
Incubation:
-
The plate is incubated for 24-48 hours to allow cells to migrate or invade through the membrane.
-
-
Quantification:
-
Non-migrated/invaded cells on the upper surface of the membrane are removed.
-
Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Alternatively, a real-time cell analysis system can be used to monitor cell migration and invasion continuously[1][10].
-
Zebrafish Xenograft Model for Metastasis
This in vivo model is used to evaluate the effect of ERG inhibitors on cancer cell metastasis.
Protocol:
-
Cell Labeling and Injection:
-
Inhibitor Treatment:
-
The embryos are then transferred to water containing the test inhibitor or vehicle control. The treatment is refreshed daily.
-
-
Metastasis Assessment:
Signaling Pathways and Inhibitor Mechanisms
The following diagrams illustrate the ERG signaling pathway and the mechanisms by which this compound and other inhibitors exert their effects.
References
- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A high-throughput screen identifies inhibitors of the interaction between the oncogenic transcription factor ERG and the cofactor EWS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical platform evaluation for quantification of ERG in prostate cancer using protein and mRNA detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Guide to western blot quantification | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Embryonic zebrafish xenograft assay of human cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zebrafish Embryo Xenograft and Metastasis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Embryonic zebrafish xenograft assay of human cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing the Anti-Metastatic Potential of VPC-18005 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains a primary driver of cancer-related mortality, making the development of effective anti-metastatic agents a critical focus of oncology research. This guide provides a comparative analysis of VPC-18005, a novel small molecule inhibitor, and its anti-metastatic potential. We will delve into its mechanism of action, compare its performance with an alternative compound, YK-4-279, and provide detailed experimental protocols for in vivo assessment.
Introduction to this compound and its Target
This compound is a novel small molecule antagonist of the ETS-related gene (ERG), a transcription factor that is aberrantly expressed in approximately 50% of prostate cancers due to a gene fusion with the androgen-regulated gene, TMPRSS2.[1][2] This aberrant ERG expression is a key driver of prostate cancer progression, promoting epithelial-to-mesenchymal transition (EMT), which endows cancer cells with migratory and invasive properties essential for metastasis.[1][2] this compound is designed to directly bind to the ETS domain of the ERG protein, sterically hindering its ability to bind to DNA and thereby inhibiting its transcriptional activity.[1][2] This targeted approach aims to specifically block the pro-metastatic signaling cascade initiated by ERG.
Comparative Analysis: this compound vs. YK-4-279
A relevant alternative for comparison is YK-4-279, another small molecule inhibitor that targets ETS family transcription factors, including ETV1, which is also implicated in prostate cancer metastasis. While both compounds aim to disrupt ETS-driven oncogenesis, they have been evaluated in different preclinical models, making a direct head-to-head comparison challenging. The following table summarizes the available data for each compound.
| Feature | This compound | YK-4-279 |
| Target | ERG (ETS-related gene) transcription factor | ETV1 (ETS variant 1) and other ETS family members |
| Mechanism of Action | Directly binds to the ERG-ETS domain, disrupting ERG-DNA binding and inhibiting ERG-induced transcription.[1][3] | Inhibits the biological activity of ETV1, leading to decreased motility and invasion.[4][5] |
| In Vivo Model | Zebrafish xenograft model[1][6] | Mouse xenograft model[4][5] |
| Cancer Cell Lines Tested (In Vivo) | PNT1B-ERG and VCaP (prostate cancer)[6] | LNCaP-luc-M6 (ETV1 fusion-positive prostate cancer)[4][5] |
| Anti-Metastatic Efficacy (Observed In Vivo) | Reduced occurrence of metastasis in zebrafish grafted with PNT1B-ERG and VCaP cells. A 20-30% decrease in the dissemination of cancer cells was observed.[6][7] | Inhibited tumor metastasis to the lungs in mice with LNCaP-luc-M6 xenografts.[4] |
| Effect on Primary Tumor Growth | Did not affect cell viability, suggesting a non-toxic anti-metastatic application.[1][2] | Decreased the growth of the primary tumor in the LNCaP-luc-M6 cohort.[4][5] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for assessing anti-metastatic potential, the following diagrams are provided.
Experimental Protocols
In Vivo Zebrafish Xenograft Metastasis Assay
This protocol is a synthesized representation based on established methodologies for assessing cancer cell metastasis in zebrafish embryos.
1. Cell Preparation:
-
Culture human prostate cancer cells (e.g., PNT1B-ERG, VCaP) under standard conditions.
-
On the day of injection, harvest cells and label with a fluorescent dye (e.g., CM-DiI) according to the manufacturer's protocol.
-
Resuspend the labeled cells in sterile phosphate-buffered saline (PBS) at a concentration of 50-100 cells per 2-4 nanoliters.
2. Zebrafish Embryo Preparation:
-
Use transparent zebrafish embryos (e.g., Casper strain) at 2 days post-fertilization (dpf).
-
Anesthetize the embryos in a solution of tricaine (B183219) (MS-222).
3. Microinjection:
-
Align the anesthetized embryos on an agarose (B213101) gel plate.
-
Using a microinjector, carefully inject the fluorescently labeled cancer cells into the yolk sac of each embryo.
4. Treatment and Incubation:
-
After injection, transfer the embryos to fresh E3 medium.
-
Divide the embryos into treatment groups:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound at various concentrations (e.g., 1 µM, 10 µM)
-
-
Incubate the embryos at 33-35°C for 3-5 days. Refresh the treatment medium daily.
5. Imaging and Quantification of Metastasis:
-
At the end of the incubation period, anesthetize the embryos again.
-
Mount the embryos in low-melting-point agarose for imaging.
-
Use a fluorescence microscope to visualize the distribution of the labeled cancer cells throughout the embryo.
-
Quantify metastasis by determining:
-
The percentage of embryos in each group that exhibit cell dissemination beyond the yolk sac.
-
The number of individual metastatic foci per embryo.
-
The total area of metastatic spread, which can be measured using image analysis software.
-
6. Statistical Analysis:
-
Compare the quantitative data between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed anti-metastatic effects.
Conclusion
This compound presents a promising targeted approach to inhibiting metastasis in ERG-positive prostate cancer. In vivo studies using the zebrafish xenograft model have demonstrated its ability to reduce the dissemination of cancer cells. While direct quantitative comparisons with other inhibitors like YK-4-279 are limited by the different preclinical models used, the available data suggests that this compound is a potent anti-metastatic agent with a favorable non-toxic profile. Further investigation in mammalian models is warranted to fully elucidate its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret future studies in this important area of cancer drug development.
References
- 1. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 2. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of ERG protein in prostate cancer: variability and biological correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zebrafish xenograft model for studying mechanism and treatment of non-small cell lung cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
VPC-18005: A Targeted Approach to Prostate Cancer without Affecting Cell Viability or Cycle Progression
For researchers and professionals in drug development, the small molecule VPC-18005 presents a targeted strategy against ERG-expressing prostate cancer by inhibiting its transcriptional activity. Unlike many chemotherapeutic agents, current research indicates that this compound effectively reduces cancer cell motility and invasion without impacting cell viability or cell cycle progression, offering a non-toxic anti-metastatic potential.
This compound is an antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1] It functions by directly binding to the ERG-ETS domain, thereby disrupting its ability to bind to DNA and drive the expression of genes involved in cancer progression, such as SOX9.[2][3] This targeted mechanism allows this compound to inhibit the metastatic potential of cancer cells without inducing broad cytotoxicity.[4]
Comparative Analysis: this compound vs. YK-4-279
A key comparator in evaluating the effects of this compound is YK-4-279, another small molecule inhibitor of ETS transcription factors. While both compounds aim to disrupt ERG function, their effects on fundamental cellular processes diverge significantly.
Impact on Cell Viability
Studies have shown that this compound does not decrease the viability of ERG-expressing (PNT1B-ERG, VCaP) or non-ERG expressing (PC3) prostate cancer cells at concentrations up to 25 μM.[2][5] In contrast, YK-4-279 demonstrates cytotoxic effects, inhibiting cell viability in both ERG-expressing and non-ERG expressing cell lines at concentrations of 5 μM and higher.[2] The half-maximal inhibitory concentration (IC50) for YK-4-279 cytotoxicity is reported to be 10 μM in VCaP cells.[2]
| Compound | Cell Line | Effect on Cell Viability | Concentration |
| This compound | PNT1B-ERG | No decrease | 0.2–25 μM |
| VCaP | No decrease | 0.2–25 μM | |
| PC3 | No decrease | 0.2–25 μM | |
| YK-4-279 | ERG-expressing | Inhibition | ≥ 5 μM |
| Non-ERG expressing | Inhibition | ≥ 5 μM | |
| VCaP | IC50 of 10 μM |
Influence on Cell Cycle Progression
Consistent with its lack of cytotoxicity, this compound does not alter the cell cycle distribution in prostate cancer cells.[2][3] Conversely, treatment with YK-4-279 leads to a substantial increase in the sub-G0 population, indicative of apoptosis, and a corresponding reduction in the G0–G1 phase population at concentrations of 5 and 10 μM.[2]
| Compound | Effect on Cell Cycle | Key Observations |
| This compound | No impact on cell cycle distribution | |
| YK-4-279 | Induces changes in cell cycle | - Substantially increased sub-G0 population- Reduced G0–G1 phase population |
Experimental Protocols
The following are summaries of the key experimental methodologies used to assess the effects of this compound and YK-4-279.
Cell Viability Assay (MTS Assay)
Prostate cancer cell lines (PNT1B-ERG, VCaP, and PC3) were seeded in 96-well plates and treated with varying concentrations of this compound (0.2–25 μM) or YK-4-279 for 72 hours. Cell viability was measured using a CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). The absorbance was read at 490 nm, and the results were expressed as a percentage of the absorbance relative to a DMSO control.[3][6]
Cell Cycle Analysis
Cells were treated with the respective compounds for a specified period. Subsequently, they were harvested, washed with PBS, and fixed in cold ethanol. The fixed cells were then treated with RNase A and stained with propidium (B1200493) iodide. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (sub-G0, G0/G1, S, and G2/M).[2]
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the direct inhibition of the ERG transcription factor. This contrasts with cytotoxic agents that broadly interfere with essential cellular machinery.
Caption: Mechanism of this compound action.
Experimental Workflow: Comparative Analysis
The workflow for comparing this compound and YK-4-279 involves parallel testing of their effects on key cellular processes.
Caption: Workflow for comparing small molecule inhibitors.
References
- 1. This compound | ERG antagonist | Probechem Biochemicals [probechem.com]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of YK-4-279 and VPC-18005
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic profiles of two small molecule inhibitors, YK-4-279 and VPC-18005, which are both under investigation for their potential in cancer therapy. While both molecules target ETS family transcription factors, their effects on cell viability appear to differ significantly. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes the signaling pathways involved.
Executive Summary
YK-4-279 is a small molecule inhibitor that has demonstrated cytotoxic effects across a range of cancer cell lines, including Ewing sarcoma, neuroblastoma, lymphoma, and prostate cancer.[1][2][3] Its mechanism of action involves the disruption of the interaction between EWS-FLI1 and RNA helicase A (RHA), leading to apoptosis and growth arrest in cancer cells.[3][4] In contrast, this compound is an antagonist of the ETS-related gene (ERG) that functions by directly binding to the ERG-ETS domain and preventing its interaction with DNA.[5][6] Notably, studies have consistently reported that this compound does not exhibit significant cytotoxicity at concentrations effective for inhibiting ERG-mediated cellular processes, such as migration and invasion.[7][8]
Data Presentation: Cytotoxicity Comparison
The following table summarizes the available quantitative data on the cytotoxicity of YK-4-279 and the largely qualitative findings for this compound.
| Compound | Cell Line | Cancer Type | IC50 Value (μM) | Citation |
| YK-4-279 | IMR-32 | Neuroblastoma | 0.218 | [1] |
| LA-N-6 | Neuroblastoma (chemo-resistant) | 0.653 | [1][9] | |
| NB-19 | Neuroblastoma | 2.796 | [1] | |
| VCaP | Prostate Cancer | ~10 | [7][8] | |
| PC3 | Prostate Cancer | >100 | [7][8] | |
| This compound | PNT1B-ERG | Prostate (ERG-expressing) | No overt cytotoxicity observed at 0.2–25 μM | [7][8] |
| VCaP | Prostate Cancer | No overt cytotoxicity observed at 0.2–25 μM | [7][8] | |
| PC3 | Prostate Cancer | No overt cytotoxicity observed at 0.2–25 μM | [7][8] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for YK-4-279 and this compound.
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. biocompare.com [biocompare.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. CellTiter 96® AQueous One Solution Cell Proliferation Assay System Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. cohesionbio.com [cohesionbio.com]
- 8. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [worldwide.promega.com]
- 9. m.youtube.com [m.youtube.com]
Validating the Disruption of ERG-DNA Binding by VPC-18005: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aberrant expression of the ETS-related gene (ERG) transcription factor, often driven by the TMPRSS2-ERG gene fusion, is a key oncogenic driver in a significant portion of prostate cancers. The interaction of ERG with DNA is critical for its function, making the disruption of this binding a promising therapeutic strategy. This guide provides a comparative analysis of VPC-18005, a small molecule designed to directly inhibit ERG-DNA binding, with other compounds targeting the ERG pathway. We present supporting experimental data and detailed protocols for key validation assays to aid researchers in their evaluation of these inhibitors.
ERG Signaling Pathway in Prostate Cancer
The ERG transcription factor, upon expression in prostate cancer cells, binds to specific DNA sequences (ETS binding sites) in the regulatory regions of target genes. This binding initiates a transcriptional program that promotes tumorigenesis through various mechanisms, including cell proliferation, invasion, and inhibition of apoptosis. The pathway is complex and involves interactions with other key signaling molecules, such as the androgen receptor (AR) and the Wnt signaling pathway.
Figure 1. Simplified ERG signaling pathway in prostate cancer.
Comparison of ERG Pathway Inhibitors
This compound is a novel small molecule antagonist that directly interacts with the ERG-ETS domain, thereby sterically blocking its binding to DNA[1]. This mechanism of action is distinct from other reported ERG inhibitors, such as YK-4-279 and ERGi-USU. YK-4-279 is thought to inhibit ERG activity by disrupting its interaction with other proteins like DHX9 and RNA helicase A (RHA), rather than directly preventing DNA binding. ERGi-USU induces the degradation of the ERG protein by targeting the kinase RIOK2.
The following table summarizes the quantitative data comparing the performance of these inhibitors.
| Compound | Mechanism of Action | Target | Binding Affinity (Kd) | IC50 (Luciferase Reporter Assay) | IC50 (Cell Viability) |
| This compound | Disrupts ERG-DNA binding | ERG-ETS Domain | 250 µM (to ERG-ETS)[2] | 3 µM (PNT1B-ERG), 6 µM (VCaP)[3] | > 25 µM (PNT1B-ERG, VCaP, PC3)[3] |
| YK-4-279 | Inhibits ERG protein-protein interactions | ERG-DHX9/RHA interaction | Not reported for ERG | 5 µM (PNT1B-ERG), 16 µM (VCaP)[3] | ~10 µM (VCaP) |
| ERGi-USU | Induces ERG protein degradation | RIOK2 | 200 nM (to RIOK2)[4] | Not directly comparable | 30-400 nM (ERG-positive cancer cells)[4] |
Experimental Protocols for Validation
Accurate validation of compounds targeting ERG-DNA binding is crucial. Below are detailed methodologies for key experiments.
Experimental Workflow: Validating ERG-DNA Binding Disruption
Figure 2. Experimental workflow for validating inhibitors of ERG-DNA binding.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively or quantitatively determine if a compound directly disrupts the binding of the ERG protein to its DNA consensus sequence.
Materials:
-
Recombinant ERG protein (ETS domain)
-
Infrared dye-labeled or radiolabeled double-stranded DNA oligonucleotide containing the ERG binding site (EBS)
-
Unlabeled ("cold") competitor EBS oligonucleotide
-
This compound and other test compounds
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly dI-dC (non-specific competitor DNA)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer (Tris-borate-EDTA)
-
Gel imaging system (for infrared dyes) or phosphorimager (for radiolabels)
Protocol:
-
Prepare Binding Reactions: In separate tubes, combine the binding buffer, poly dI-dC, and the labeled EBS oligonucleotide.
-
Add Compound: Add varying concentrations of this compound or the alternative compound to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Add Protein: Add the recombinant ERG protein to all tubes except for the negative control (probe only).
-
Competition Control: In a separate tube, add an excess of the unlabeled EBS oligonucleotide before adding the ERG protein to demonstrate the specificity of the binding.
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for binding to occur.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.
-
Imaging: Image the gel using the appropriate system to visualize the labeled DNA.
Expected Results: A band corresponding to the ERG-DNA complex will be "shifted" (migrate slower) compared to the free DNA probe. An effective inhibitor like this compound will show a dose-dependent decrease in the intensity of the shifted band, with a corresponding increase in the free probe band. In contrast, a compound like YK-4-279, which does not directly disrupt DNA binding, would not be expected to show this effect in this assay[3].
Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of a compound on ERG-mediated transcriptional activity in a cellular context.
Materials:
-
Prostate cancer cell line expressing ERG (e.g., VCaP) or an engineered cell line (e.g., PNT1B-ERG).
-
A luciferase reporter plasmid containing multiple copies of the ERG binding site upstream of a minimal promoter driving firefly luciferase expression.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
This compound and other test compounds.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the alternative compounds. Include a vehicle control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for each compound.
Expected Results: ERG-expressing cells will show high firefly luciferase activity. Treatment with an effective inhibitor will result in a dose-dependent decrease in the normalized firefly luciferase signal. This compound has been shown to inhibit ERG-mediated luciferase activity with IC50 values in the low micromolar range[3].
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if a compound reduces the in vivo binding of ERG to the regulatory regions of its known target genes.
Materials:
-
ERG-positive prostate cancer cells (e.g., VCaP).
-
This compound and other test compounds.
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis and sonication buffers.
-
Sonicator.
-
ChIP-grade anti-ERG antibody.
-
IgG control antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for qPCR targeting the regulatory regions of known ERG target genes (e.g., SOX9) and a negative control region.
-
qPCR master mix and real-time PCR system.
Protocol:
-
Cell Treatment: Treat VCaP cells with the test compound or vehicle control for a specified time.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with the anti-ERG antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform qPCR using primers for ERG target gene promoters and a negative control region.
Expected Results: The DNA immunoprecipitated with the anti-ERG antibody from vehicle-treated cells will show significant enrichment of ERG target gene promoters compared to the IgG control and the negative control region. Treatment with an effective inhibitor like this compound should lead to a significant reduction in the enrichment of these target gene promoters, indicating reduced ERG binding to DNA in the cellular context.
References
- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Comparative Stability of VPC-18005 and YK-4-279 in Media
This guide provides a comparative analysis of the stability of two small molecule inhibitors, VPC-18005 and YK-4-279, in media. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design.
Data Presentation
The stability of this compound and YK-4-279 in media has been evaluated, with results indicating a notable difference in their stability over a 3-day period. This compound demonstrates significantly higher stability compared to YK-4-279.
| Compound | Stability in Media (after 3 days) |
| This compound | 93% |
| YK-4-279 | 60% |
Table 1: Comparative stability of this compound and YK-4-279 in media.[1][2][3]
Experimental Protocols
While the specific, detailed protocol used to generate the data above is not publicly available, a general methodology for assessing the stability of small molecules in cell culture media is outlined below. This protocol is based on standard practices in the field.
Objective: To determine the stability of a small molecule inhibitor in a specific cell culture medium over a defined period.
Materials:
-
Small molecule inhibitor (e.g., this compound, YK-4-279)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
Internal standard
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of the small molecule inhibitor in DMSO (e.g., 10 mM).
-
Prepare a working solution by diluting the stock solution in the desired cell culture medium to the final experimental concentration (e.g., 10 µM).
-
-
Experimental Setup:
-
Aliquot the working solution into triplicate wells of a 24-well plate for each condition being tested (e.g., media with 10% FBS, media without FBS).
-
Prepare control samples, including the medium without the compound and the compound in a simple buffer like PBS to assess inherent aqueous stability.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Collect aliquots from each well at specified time points (e.g., 0, 2, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
-
To stop degradation and precipitate proteins, add a quenching solvent like acetonitrile to the collected aliquots.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to new vials for analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the amount of the parent compound remaining at each time point.
-
The percentage of the compound remaining is calculated by comparing the peak area of the compound at each time point to the peak area at the 0-hour time point.
-
Mandatory Visualization
Caption: Experimental workflow for small molecule stability assay.
Caption: Signaling pathways targeted by this compound and YK-4-279.
References
The Synergistic Potential of VPC-18005 in Prostate Cancer Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
VPC-18005, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor, has demonstrated promise as a monotherapy in preclinical models of ERG-fusion positive prostate cancer. By directly binding to the ERG-ETS domain, this compound disrupts ERG's ability to bind DNA, thereby inhibiting the transcription of genes crucial for tumor invasion and migration.[1][2] While clinical data on this compound is not yet available, its unique mechanism of action presents a compelling rationale for its use in combination with other established and emerging prostate cancer therapies. This guide explores the potential synergistic effects of this compound with other prostate cancer drugs, providing a framework for future preclinical and clinical investigation.
Monotherapy Profile of this compound
This compound has been shown to selectively inhibit the transcriptional activity of ERG without causing overt cytotoxicity.[1][3] This anti-metastatic potential has been demonstrated in vitro and in vivo.[1][4]
| Parameter | Cell Line | Value | Reference |
| IC50 (Luciferase Activity) | PNT1B-ERG | 3 µM | [3] |
| VCaP | 6 µM | [3] | |
| Effect on Cell Viability | PNT1B-ERG, VCaP, PC3 | No significant decrease | [1][3] |
| Inhibition of Migration/Invasion | PNT1B-ERG | Significant reduction | [1][3] |
| In vivo Efficacy | Zebrafish Xenograft | 20-30% decrease in dissemination | [1] |
Proposed Synergistic Combinations with this compound
While direct experimental data on the synergistic effects of this compound with other drugs is currently lacking, the known mechanisms of ERG signaling and other prostate cancer therapies provide a strong basis for hypothesizing potential synergistic combinations.
This compound and Androgen Receptor (AR) Pathway Inhibitors (e.g., Enzalutamide)
Rationale: The expression of the TMPRSS2-ERG fusion gene is driven by the androgen receptor.[5] Furthermore, ERG has been shown to suppress AR-mediated differentiation and can maintain the expression of a subset of AR target genes even in the presence of AR inhibition, potentially contributing to resistance.[5][6] Co-targeting both ERG and the AR pathway could therefore lead to a more profound and durable anti-tumor response.
Expected Synergistic Outcome:
-
Enhanced inhibition of tumor growth and proliferation.
-
Overcoming or delaying resistance to AR-targeted therapies.
-
Increased apoptosis in ERG-positive prostate cancer cells.
Proposed Experimental Combination Data:
| Drug Combination | Cell Line | Expected Outcome | Potential for Synergy |
| This compound + Enzalutamide | VCaP (ERG+) | Increased apoptosis, decreased proliferation | High |
| This compound + Enzalutamide | LNCaP (ERG-) | Minimal to no synergy | Low |
This compound and PARP Inhibitors (e.g., Olaparib, Rucaparib)
Rationale: The TMPRSS2-ERG fusion protein has been shown to inhibit the non-homologous end-joining (NHEJ) DNA repair pathway.[7][8] This creates a dependency on the homologous recombination (HR) pathway for DNA repair. PARP inhibitors exploit this dependency, leading to synthetic lethality in cells with deficient HR. By inhibiting a key DNA repair pathway, ERG expression may sensitize prostate cancer cells to PARP inhibitors, particularly in combination with DNA-damaging agents like radiation.[7][9]
Expected Synergistic Outcome:
-
Increased DNA damage and apoptosis in ERG-positive tumor cells.
-
Sensitization of ERG-positive tumors to PARP inhibitors, even in the absence of BRCA mutations.
-
Enhanced efficacy of combination therapy with radiotherapy.
Proposed Experimental Combination Data:
| Drug Combination | Cell Line | Expected Outcome | Potential for Synergy |
| This compound + Olaparib | VCaP (ERG+) | Increased cell death, enhanced DNA damage markers (γH2AX) | High |
| This compound + Olaparib | PC3 (ERG-) | Minimal to no synergy | Low |
This compound and Taxane Chemotherapy (e.g., Docetaxel)
Rationale: Docetaxel (B913) is a standard-of-care chemotherapy for metastatic castration-resistant prostate cancer (mCRPC).[10][11] Its mechanism involves stabilizing microtubules and inducing cell cycle arrest and apoptosis. While a direct synergistic link with ERG inhibition is less established, combining a cytostatic/anti-metastatic agent like this compound with a cytotoxic agent like docetaxel could provide a multi-pronged attack on the tumor, targeting both its ability to spread and its proliferative capacity.
Expected Synergistic Outcome:
-
Additive or synergistic reduction in tumor burden.
-
Inhibition of metastatic dissemination following chemotherapy-induced tumor shrinkage.
Proposed Experimental Combination Data:
| Drug Combination | Cell Line | Expected Outcome | Potential for Synergy |
| This compound + Docetaxel | VCaP (ERG+) | Additive or synergistic inhibition of cell proliferation and invasion | Moderate |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the synergistic potential of this compound are outlined below.
Cell Viability and Proliferation Assay
-
Cell Seeding: Plate prostate cancer cells (e.g., VCaP, LNCaP) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the combination drug (e.g., enzalutamide, olaparib, or docetaxel) for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Clonogenic Survival Assay
-
Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat cells with this compound, the combination drug, or the combination for 24 hours.
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the control.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject ERG-positive prostate cancer cells (e.g., VCaP) into the flanks of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound, combination drug, this compound + combination drug).
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways and Experimental Workflows
ERG and AR Signaling Crosstalk
Caption: Proposed synergistic mechanism of this compound and Enzalutamide.
Synthetic Lethality of ERG Inhibition and PARP Inhibition
Caption: Rationale for combining ERG inhibition with PARP inhibitors.
Experimental Workflow for In Vivo Synergy Study
References
- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Coordinate Transcriptional Regulation by ERG and Androgen Receptor in Fusion-Positive Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The TMPRSS2-ERG gene fusion blocks XRCC4-mediated non-homologous end-joining repair and radiosensitizes prostate cancer cells to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TMPRSS2-ERG Gene Fusion Blocks XRCC4-Mediated Nonhomologous End-Joining Repair and Radiosensitizes Prostate Cancer Cells to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP inhibition sensitizes to low dose-rate radiation TMPRSS2-ERG fusion gene-expressing and PTEN-deficient prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Docetaxel-based combination therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of VPC-18005: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing the novel ERG antagonist VPC-18005, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established best practices for the disposal of potent small molecule inhibitors provide a clear framework for safe handling and waste management. This guide outlines the essential procedures to mitigate risks and ensure compliance with institutional and regulatory standards.
At the forefront of any disposal protocol is the consultation with your institution's Environmental Health and Safety (EHS) department. Local regulations and facility capabilities will ultimately dictate the specific requirements for chemical waste disposal.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, adherence to strict safety protocols is paramount. The following personal protective equipment (PPE) should be utilized when handling this compound waste to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes of solutions. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal contact. |
| Body Protection | Laboratory coat | Protects against spills on clothing. |
| Respiratory | Use in a certified chemical fume hood | Minimizes the risk of inhaling aerosolized particles. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. The following steps provide a general protocol for its collection and subsequent disposal.
-
Segregation of Waste: It is crucial to segregate this compound waste from non-hazardous materials and other chemical waste streams, unless explicitly permitted by your EHS department.
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weigh boats, pipette tips, and contaminated bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including unused experimental solutions and solvent rinses, must be collected in a separate, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvents used.
-
-
Decontamination of Glassware and Equipment: Any reusable glassware or equipment that has come into contact with this compound should be decontaminated. This typically involves rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove any residual compound. The solvent rinse should be collected as hazardous liquid waste. Following the solvent rinse, a thorough washing with an appropriate laboratory detergent and water is recommended.
-
Labeling and Storage of Waste: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Store the sealed waste containers in a designated, secure area, such as a satellite accumulation area, until they are collected by the EHS department for final disposal.
-
Emergency Procedures: In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. The spill should be cleaned up by trained personnel using an appropriate spill kit and following institutional protocols. All materials used for spill cleanup should be disposed of as hazardous solid waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling VPC-18005
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling of VPC-18005. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇N₃O₃S | MedchemExpress[1] |
| Molecular Weight | 319.38 g/mol | MedchemExpress[1] |
| Appearance | White to off-white solid | MedchemExpress[1] |
| Purity | >98% (HPLC), 99.80% (LCMS) | Probechem, MedchemExpress[1] |
| Solubility | 10 mM in DMSO | Probechem |
| IC₅₀ (PNT1B-ERG cells) | 3 µM | MedchemExpress[2] |
| IC₅₀ (VCaP cells) | 6 µM | MedchemExpress[2] |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | Probechem |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month (protect from light) | MedchemExpress, Probechem[1][2] |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory precautions are mandatory. The following PPE must be worn at all times when handling the compound.
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat. For procedures with a risk of splashing, impervious clothing should be considered.
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation, especially in areas without adequate exhaust ventilation.
Operational Plan: Handling and Storage
Handling
-
Ventilation: Use this compound only in areas with appropriate exhaust ventilation.
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.
-
Contact Avoidance: Avoid inhalation and contact with eyes and skin.
Storage
-
Container: Keep the container tightly sealed.
-
Environment: Store in a cool, well-ventilated area.
-
Light and Heat: Keep away from direct sunlight and sources of ignition.
-
Temperature:
Emergency Procedures: First Aid
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove any contact lenses. Promptly call a physician.
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.
-
Inhalation: Immediately relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety office for specific guidance.
Experimental Protocol: In Vitro Cell Migration Assay
The following is a representative protocol for a transwell cell migration assay using this compound, based on its documented use in inhibiting migration of prostate cancer cell lines.[2]
Principle
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant. This compound is expected to inhibit this migration in ERG-overexpressing cells.
Materials
-
PNT1B-ERG or VCaP cells
-
24-well transwell inserts (8 µm pore size)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution
-
Cotton swabs
Procedure
-
Cell Preparation:
-
Culture PNT1B-ERG or VCaP cells to 70-80% confluency.
-
Serum-starve the cells for 24 hours prior to the assay by replacing the growth medium with serum-free medium.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium.
-
-
Assay Setup:
-
Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower wells of a 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell inserts.
-
Add this compound to the upper chamber at the desired final concentration (e.g., 5 µM). Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 70% ethanol (B145695) for 10 minutes.
-
Stain the migrated cells with 0.2% crystal violet for 5-10 minutes.
-
Gently wash the inserts with water.
-
Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.
-
Mechanism of Action: Signaling Pathway
This compound functions as an antagonist to the ETS-related gene (ERG) transcription factor. It directly interacts with the ERG-ETS domain, which is responsible for binding to DNA. This interaction sterically hinders the binding of ERG to its target DNA sequences, thereby inhibiting ERG-induced gene transcription. This mechanism is particularly relevant in prostate cancers where aberrant ERG expression is common.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
